Product packaging for Cobalt--ruthenium (3/2)(Cat. No.:CAS No. 823185-72-4)

Cobalt--ruthenium (3/2)

Cat. No.: B14223718
CAS No.: 823185-72-4
M. Wt: 378.9 g/mol
InChI Key: UHRWCFQWWAVFIT-UHFFFAOYSA-N
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Description

Overview of Bimetallic Design Principles in Catalysis and Materials Science

The design of bimetallic catalysts and materials is a strategic approach to developing advanced functional materials with tailored properties. The core principle lies in the combination of two distinct metals to create a new material with enhanced performance compared to its monometallic counterparts. tandfonline.com This enhancement can manifest in various forms, including improved catalytic activity, selectivity, stability, and novel electronic or magnetic properties. tandfonline.com

Several key factors are considered in the design of bimetallic systems:

Composition: The relative ratio of the two metals is a critical parameter that dictates the material's properties. By tuning the composition, researchers can optimize the electronic structure and, consequently, the catalytic or material performance.

Structure and Morphology: The arrangement of the atoms within the bimetallic entity, whether as a random alloy, an intermetallic compound, or core-shell structures, significantly influences its behavior. tandfonline.com The morphology, including particle size and shape, also plays a crucial role. tandfonline.com

Metal-Support Interactions: For catalytic applications, the interaction between the bimetallic nanoparticles and the support material (e.g., alumina (B75360), titania, carbon) can alter the electronic properties and stability of the catalyst. csic.es

Electronic Effects: The difference in electronegativity and electronic configuration between the two metals can lead to charge transfer, creating electron-rich or electron-deficient sites that can be beneficial for specific chemical reactions.

Geometric Effects: The presence of a second metal can alter the surface geometry, creating new types of active sites or ensembles of atoms with unique catalytic properties.

In the context of cobalt-ruthenium systems, these design principles are leveraged to create materials for a wide range of applications, from energy conversion to fine chemical synthesis.

Synergistic Effects in Cobalt-Ruthenium Compositions

A hallmark of cobalt-ruthenium bimetallic systems is the pronounced synergistic effect, where the combined system exhibits performance superior to the individual metals. csic.esresearchgate.net This synergy arises from a combination of electronic and structural modifications.

For instance, in catalysis, the addition of ruthenium to cobalt has been shown to enhance the reducibility of cobalt oxide species. csic.esresearchgate.netresearchgate.net This is often attributed to a "hydrogen spillover" effect, where hydrogen atoms adsorbed on ruthenium sites migrate to adjacent cobalt oxide species, facilitating their reduction to metallic cobalt at lower temperatures. researchgate.netresearchgate.net This is particularly important in reactions like the Fischer-Tropsch synthesis, where the active phase is metallic cobalt. csic.es

The electronic interaction between cobalt and ruthenium can also lead to a modification of the d-band center of the metals, which is a key descriptor for the adsorption strength of reactants and intermediates. In some catalytic systems, this tuning of adsorption energies leads to enhanced reaction rates and selectivity. For example, in the hydrogen evolution reaction (HER), the combination of cobalt and ruthenium can lead to an optimized hydrogen adsorption energy, approaching that of platinum, the benchmark catalyst. rsc.org

Furthermore, the formation of Ru-Co bimetallic particles can lead to a decrease in CO chemisorption on ruthenium sites, suggesting a strong electronic interaction between the two metals on the catalyst surface. researchgate.net This modification of surface chemistry is a direct consequence of the bimetallic synergy. The catalytic activity of Co-Ru-B catalysts for hydrogen generation, for example, shows a strong synergistic effect that is dependent on the relative amount of surface ruthenium atoms. csic.es

Significance of Cobalt and Ruthenium in Advanced Chemical Systems

Both cobalt and ruthenium are transition metals with significant individual importance in various chemical applications, which makes their combination in bimetallic systems particularly potent.

Cobalt is a relatively abundant and inexpensive metal known for its catalytic activity in a variety of reactions, including Fischer-Tropsch synthesis, hydroformylation, and oxidation reactions. Its magnetic properties also make it a key component in data storage materials. In bimetallic catalysts, cobalt can act as the primary active phase, with its performance being promoted by the addition of a second metal. tandfonline.com

Ruthenium , a platinum-group metal, is highly valued for its exceptional catalytic properties in a wide range of chemical transformations, including ammonia (B1221849) synthesis, hydrogenation, oxidation, and metathesis reactions. rsc.org Despite its high cost, its high activity often allows for its use in small, highly dispersed amounts. In bimetallic systems, ruthenium can act as a promoter, enhancing the activity and stability of the primary catalyst, or it can be an active component itself, with its properties modulated by the presence of cobalt. csic.esnih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula Co3Ru2 B14223718 Cobalt--ruthenium (3/2) CAS No. 823185-72-4

Properties

CAS No.

823185-72-4

Molecular Formula

Co3Ru2

Molecular Weight

378.9 g/mol

IUPAC Name

cobalt;ruthenium

InChI

InChI=1S/3Co.2Ru

InChI Key

UHRWCFQWWAVFIT-UHFFFAOYSA-N

Canonical SMILES

[Co].[Co].[Co].[Ru].[Ru]

Origin of Product

United States

Synthetic Methodologies for Cobalt Ruthenium 3/2 Compounds

Hydrothermal Synthesis Approaches for Cobalt Ruthenium Sulfides

Hydrothermal synthesis is a versatile and widely employed method for producing crystalline materials from aqueous solutions under high temperature and pressure. This technique is particularly effective for the synthesis of cobalt ruthenium sulfides. mdpi.comresearchgate.net

Control of Molar Ratios and Reaction Parameters

A facile hydrothermal method can be used to synthesize cobalt ruthenium sulfides by reacting cobalt(II) chloride hexahydrate and ruthenium(III) chloride hydrate (B1144303) with a sulfur source like thioacetamide (B46855) in water. mdpi.com The initial molar ratio of the metal precursors is a critical parameter that directly influences the stoichiometry of the final product. For instance, to achieve a specific Co/Ru ratio, the amounts of the respective chloride salts are carefully measured. mdpi.comresearchgate.net

The reaction time and temperature are also crucial parameters that affect the crystallinity, morphology, and electrochemical performance of the resulting sulfides. mdpi.comresearchgate.net For example, cobalt ruthenium sulfide (B99878) (Co₂RuS₆) has been synthesized by heating the precursor solution in a Teflon-lined stainless-steel autoclave at 160°C for varying durations such as 24, 36, and 48 hours. mdpi.com Subsequent heat treatment, for instance at 650°C under a nitrogen atmosphere, can be employed to enhance the crystallinity of the final product. mdpi.com

The electrochemical properties of the synthesized cobalt ruthenium sulfides are highly dependent on these reaction parameters. Studies have shown that optimizing the Co/Ru molar ratio and the hydrothermal reaction time can lead to enhanced specific capacitance, rate capability, and cycling stability, making these materials promising for applications in energy storage devices. mdpi.comresearchgate.net

PrecursorMolar Ratio (Co:Ru)Reaction Time (h)Resulting Compound
CoCl₂·6H₂O, RuCl₃·nH₂O2:124Co₂RuS₆-24
CoCl₂·6H₂O, RuCl₃·nH₂O2:136Co₂RuS₆-36
CoCl₂·6H₂O, RuCl₃·nH₂O2:148Co₂RuS₆-48
CoCl₂·6H₂O, RuCl₃·nH₂O1:124CoRuS₆
CoCl₂·6H₂O, RuCl₃·nH₂O1:224CoRu₂S₆

Influence of Precursors and Anion Sources

The choice of precursors and the anion source significantly impacts the formation and properties of cobalt ruthenium sulfides. Typically, water-soluble salts such as cobalt(II) chloride hexahydrate (CoCl₂·6H₂O) and ruthenium(III) chloride hydrate (RuCl₃·nH₂O) are used as the metal sources. mdpi.comresearchgate.net

Thioacetamide is a commonly used sulfur source in these hydrothermal syntheses. mdpi.comresearchgate.net Under hydrothermal conditions, thioacetamide hydrolyzes to generate hydrogen sulfide (H₂S), which then reacts with the metal ions (Co²⁺ and Ru³⁺) in the solution to form the ternary metal sulfide nanoparticles. mdpi.com This in-situ generation of the sulfide anion allows for a controlled reaction and formation of the desired product. Other sulfur sources like thiourea (B124793) have also been utilized in the synthesis of metal sulfides via hydrothermal routes. rsc.org The concentration and decomposition rate of the sulfur source can influence the morphology and phase of the final product. rsc.org

Electrodeposition Techniques for Cobalt Ruthenium Hydroxides

Electrodeposition is a powerful and versatile technique for synthesizing thin films and nanostructured materials directly onto a conductive substrate. This method offers precise control over the composition, thickness, and morphology of the deposited material by manipulating the electrochemical parameters. It has been successfully employed to create cobalt-ruthenium hydroxide (B78521) and oxide materials. researchgate.netchinesechemsoc.org

The synthesis of ruthenium-cobalt(II) hydroxide (Ru-Co(OH)₂) electrocatalysts can be achieved through electrodeposition, which allows for facile control over a wide range of compositions. researchgate.net For instance, single-atom Ru-doped Co(OH)₂ (Ru₁/Co(OH)₂) has been prepared via a one-step electrochemical deposition method. chinesechemsoc.org This process typically involves a three-electrode setup with the substrate as the working electrode, a counter electrode (e.g., platinum), and a reference electrode. chinesechemsoc.org The electrolyte bath contains the precursor salts, such as cobalt nitrate (B79036) and ruthenium chloride, in specific concentrations to achieve the desired Co/Ru ratio. chinesechemsoc.org By applying a constant potential, the metal hydroxides are co-deposited onto the substrate. chinesechemsoc.org

The morphology of the electrodeposited material can be controlled by factors such as the deposition potential, time, and the composition of the electrolyte. For example, flower-like hierarchical structures composed of 2D nanosheets have been observed for Ru₁/Co(OH)₂. chinesechemsoc.org This technique is advantageous for creating electrodes with high surface area and intimate contact between the catalyst and the current collector, which is beneficial for electrochemical applications. rsc.org

Coprecipitation Methods for Cobalt Ruthenium Prussian Blue Analogs

Coprecipitation is a straightforward and effective method for synthesizing Prussian blue analogs (PBAs), which are a class of metal-organic frameworks. This technique involves the simultaneous precipitation of multiple ions from a solution to form an insoluble solid. It has been utilized to prepare cobalt-ruthenium-containing PBAs.

In a typical coprecipitation synthesis of a cobalt-based PBA, an aqueous solution of a cobalt salt, such as cobalt(II) chloride, is mixed with a solution containing a hexacyanometallate complex, for example, potassium hexacyanocobaltate(III) (K₃[Co(CN)₆]). nih.govfrontiersin.org The resulting precipitate is the Co-Co PBA, Co₃[Co(CN)₆]₂. frontiersin.org To incorporate ruthenium, a subsequent ion-exchange step can be employed where the Co-PBA is treated with a ruthenium chloride (RuCl₃) solution. nih.govfrontiersin.org This allows for the partial substitution of cobalt ions with ruthenium ions within the PBA framework. researchgate.net

The morphology and crystallinity of the resulting PBA can be influenced by various parameters, including the concentration of the precursor solutions, the rate of mixing, temperature, and the presence of any chelating agents or additives. researchgate.net For example, ultrasonic treatment during the mixing of the precursor solutions has been used to facilitate the formation of PBA nanocubes. nih.govfrontiersin.org

Mechanochemical Synthesis Pathways for Supported Nanoparticles

Mechanochemical synthesis is a solvent-free or low-solvent method that utilizes mechanical energy, typically from ball milling, to induce chemical reactions and structural changes in solid-state reactants. This approach is recognized for its simplicity, scalability, and eco-friendliness. researchgate.net It has been explored for the synthesis of supported cobalt oxide nanoparticles, and the principles can be extended to bimetallic cobalt-ruthenium systems. researchgate.netmdpi.com

In a typical mechanochemical process, precursor materials, such as a cobalt salt (e.g., CoCl₂·6H₂O) and a precipitating agent (e.g., KOH), are milled together with a support material. mdpi.com The high-energy collisions during milling provide the activation energy for the reaction, leading to the formation of nanoparticles that are simultaneously dispersed on the support. To create cobalt-ruthenium nanoparticles, precursors of both metals would be included in the milling process. Subsequent calcination at controlled temperatures can be used to convert the initial product, often a hydroxide or oxyhydroxide, into the desired oxide phase and to improve crystallinity. mdpi.com

This method allows for the preparation of catalysts with varying metal loadings. researchgate.net The support material, such as silica (B1680970) or alumina (B75360), plays a crucial role in stabilizing the nanoparticles and preventing their agglomeration, thereby maintaining a high surface area. researchgate.net

Ion-Exchange Protocols for Doping and Incorporation

Ion-exchange is a chemical process where ions in a solid material are exchanged for ions in a surrounding solution. This technique is particularly useful for introducing dopant atoms into a pre-existing crystal lattice or for modifying the composition of a material in a controlled manner.

One application of ion-exchange is the doping of ruthenium into cobalt-based materials. For instance, Ru-doped cobalt phosphide (B1233454) (Ru-CoP) nanocubes have been synthesized by first preparing cobalt-based Prussian Blue Analog (Co-PBA) nanocubes and then subjecting them to an ion-exchange reaction with a ruthenium chloride (RuCl₃) solution. nih.govfrontiersin.org This process allows for the incorporation of ruthenium ions into the PBA structure. nih.govfrontiersin.org The Ru-doped PBA can then be converted to the corresponding phosphide through a phosphorization treatment. nih.gov The extent of ruthenium doping can be controlled by varying the concentration of the RuCl₃ solution. nih.gov

Confined Alloying Processes within Zeolite-Imidazolate Frameworks

Zeolite-imidazolate frameworks (ZIFs) have emerged as versatile precursors and hosts for the synthesis of bimetallic cobalt-ruthenium nanoparticles and clusters. nih.govrsc.org The intrinsic porosity and the presence of metal nodes (e.g., Co²⁺) within the ZIF structure provide confined spaces that allow for the controlled assembly and alloying of cobalt and ruthenium at the atomic scale. acs.org ZIFs, a subclass of metal-organic frameworks (MOFs), are composed of transition metal ions like Co²⁺ or Zn²⁺ linked by imidazolate-based organic linkers, creating structures with high thermal stability and tunable porosity. nih.govresearchgate.net

A primary method involves the use of a cobalt-containing ZIF, such as ZIF-67, which is composed of Co²⁺ ions and 2-methylimidazole (B133640) linkers. researchgate.netmdpi.com This framework can act as a host for a ruthenium precursor. One approach involves the adsorption of a well-defined ruthenium carbonyl cluster, such as triruthenium dodecacarbonyl (Ru₃(CO)₁₂), into the cavities of the ZIF. acs.org Subsequent thermal treatment, typically pyrolysis at high temperatures (e.g., 900 °C), leads to the decomposition of the ZIF and the ruthenium precursor. acs.org During this process, the skeleton and porosity of the original ZIF are not entirely broken, allowing the resulting ruthenium species to bond in situ with the cobalt nodes from the framework, forming bimetallic Ru-Co clusters embedded within a nitrogen-doped carbon matrix. acs.org This confinement strategy can produce highly dispersed metallic clusters and sub-nanoscale structures. acs.org

Another facile strategy is a pyrolysis-displacement-sintering method. mdpi.com This process begins with the synthesis of ZIF-67 as a precursor. The ZIF-67 is first pyrolyzed to form a cobalt- and nitrogen-codoped carbon material (Co@NC). mdpi.comgrafiati.com This material is then added to a solution containing a ruthenium salt, such as ruthenium(III) chloride (RuCl₃). mdpi.com A galvanic displacement reaction occurs where cobalt on the surface of the carbon matrix is replaced by ruthenium from the solution. A final sintering step at a high temperature (e.g., 750 °C) facilitates the formation of RuCo alloy nanoparticles encapsulated within the N-doped carbon matrix. mdpi.comgrafiati.com The electronic structure of ruthenium can be effectively regulated by cobalt, and the carbon matrix provides protection for the alloy nanoparticles, enhancing stability. mdpi.com

The table below summarizes representative synthesis parameters using ZIF-based methods.

Host/PrecursorRu SourceMethodTemperatureResulting MaterialReference(s)
Co-bearing ZIFRu₃(CO)₁₂Adsorption & Pyrolysis900 °CBimetallic Ru-Co clusters@N-C acs.org
ZIF-67RuCl₃Pyrolysis-Displacement-Sintering500-750 °CRuCo alloy nanoparticles@N-C mdpi.comgrafiati.com
ZnCo-ZIFRuCl₃Pyrolysis & Impregnation---Ru nanoclusters on Co/N-codoped porous carbon (Ru-pCo@NC) mdpi.com

Preparation of Heterometallic Clusters

The synthesis of heterometallic clusters containing both cobalt and ruthenium atoms is a field of significant interest, often targeting precursors for advanced materials or catalysts. These methods focus on creating discrete molecular units with precise atomic arrangements.

One established strategy involves the reaction of pre-formed metal carbonyl complexes. For instance, heterometallic clusters can be synthesized by reacting a cluster of one metal with a carbonyl complex of another. An analogous synthesis for a [Ru₂Rh₂Pt₂(CO)₁₂(dppm)₂] cluster was achieved by reacting Ru₃(CO)₁₂ with a rhodium-platinum cluster, highlighting a common cluster-building approach. rsc.org This method relies on the substitution and addition reactions between metal carbonyl species to build up larger, mixed-metal frameworks.

Another approach involves the reaction between a cationic metal complex and a metal carbonyl anion. For example, a heterodinuclear compound, Cp(CO)Fe(μ-CO)(μ-C(SCH₃)₂)Co(CO)₂, was synthesized by reacting a cationic iron dithiocarbene complex with a sodium tetracarbonylcobaltate(-1) (Na[Co(CO)₄]) salt. osti.gov This methodology could be adapted for cobalt-ruthenium systems by using appropriate ruthenium and cobalt precursors.

Single-source precursor methods are also employed, particularly for creating ternary metal oxides. This involves synthesizing heterobimetallic trinuclear oxo-bridged clusters that already contain the desired metals in a specific stoichiometric ratio. rsc.org For example, clusters with the general formula MᴵᴵFeᴵᴵᴵ₂(μ₃-O)(μ₂-O₂CR)₆(H₂O)₃ have been used to synthesize spinel ferrites. rsc.org A similar approach could yield Co-Ru-based materials by designing and synthesizing clusters containing pre-formed Co-O-Ru linkages.

Finally, on-surface coordination has been demonstrated as a strategy for preparing heterometallic clusters. nih.gov This technique involves the co-deposition of metal atoms and molecular ligands onto a crystalline surface under ultra-high vacuum conditions. The surface mediates the self-assembly of well-defined, ligand-stabilized heterometallic clusters, which can form ordered arrays. nih.gov This method offers precise control over the formation of multi-metal-containing clusters. nih.gov

Synthesis of Dinuclear and Polypyridyl Complexes

The synthesis of dinuclear and polypyridyl complexes of cobalt and ruthenium often focuses on creating molecules with specific photochemical or electrochemical properties, where one metal center can act as a photosensitizer and the other as a catalytic center or electron acceptor. oup.comcapes.gov.br

A common strategy for synthesizing dinuclear complexes involves the use of a bridging ligand that can coordinate to both metal centers. For instance, ethylene- and pentamethylene-linked bisphenanthroline ligands have been used to prepare Ru(II)-Co(III) dinuclear polypyridyl complexes. oup.comcapes.gov.br In this type of synthesis, a mononuclear ruthenium complex containing the bridging ligand is first prepared, followed by reaction with a cobalt salt to form the bimetallic species. This ensures that each metal complex component is held in close proximity but can remain electronically insulated. oup.comcapes.gov.br

Mixed-ligand complexes are also widely reported. These syntheses involve reacting a metal salt with multiple different ligands, often of the polypyridyl type. For example, novel tridentate polypyridyl mixed-ligand complexes of Co(II) and Ru(II) have been synthesized using ligands such as 4'-p-tolyl-2,2':6',2''-terpyridine (TolylTPy) and 2,6-bis(benzimidazol-2-yl)pyridine (H₂Bzimpy). Similarly, Co(III) complexes with ligands like 1,10-phenanthroline (B135089) (phen), 2,2'-bipyridine (B1663995) (bpy), and a functionalized imidazo[4,5-f] mdpi.comCurrent time information in Bangalore, IN.phenanthroline derivative have been prepared. globalresearchonline.net The synthesis typically involves refluxing the metal salt with the desired ligands in a suitable solvent like ethanol (B145695). globalresearchonline.net

The table below provides examples of synthesized dinuclear and polypyridyl cobalt-ruthenium complexes.

ComplexKey LigandsMetal Oxidation StatesSynthetic ApproachReference(s)
[Co(TolylTPy)(H₂Bzimpy)]Cl₂TolylTPy, H₂BzimpyCo(II)Mixed-ligand synthesis
Ru(TolylTPy)(Bzimpy)TolylTPy, BzimpyRu(II)Mixed-ligand synthesis
Ru(II)-Co(III) dinuclear complexEthylene-linked bisphenanthrolineRu(II), Co(III)Use of bridging ligand oup.comcapes.gov.br
[Co(phen)₂PIP-Br]1,10-phenanthroline, PIP-BrCo(III)Mixed-ligand synthesis from cis-[Co(phen)₂Br₂]Br globalresearchonline.net
Ru-Co dinuclear complexesTris-diimine ligands------ rsc.org

Advanced Characterization Techniques for Cobalt Ruthenium 3/2 Compositions

Spectroscopic Analysis

Spectroscopic methods are indispensable for probing the electronic and vibrational properties of Co-Ru (3/2) compounds. These techniques offer a window into the atomic and molecular level characteristics that define the material's functionality.

X-ray Photoelectron Spectroscopy (XPS) for Valence States and Elemental Ratios

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative technique used to determine the elemental composition, empirical formula, and the chemical and electronic states of the elements within a material. unimi.it By irradiating a sample with X-rays and analyzing the kinetic energy of the emitted photoelectrons, XPS provides detailed information about the surface chemistry to a depth of 1-10 nm. unimi.it

In the context of Co-Ru materials, XPS is critical for verifying the elemental ratio and determining the oxidation states of both cobalt and ruthenium. For instance, in a Ru-doped Co(OH)₂ nanosheet electrocatalyst, XPS can elucidate the dynamic redox behavior of Co(II)/Co(III) sites. rsc.org The binding energies of the core level electrons are sensitive to the chemical environment, allowing for the differentiation between metallic and oxidized states.

Key Findings from XPS Analysis of Co-Ru Systems:

Elemental Composition: XPS survey scans can confirm the presence and quantify the relative atomic concentrations of cobalt and ruthenium on the material's surface, ensuring the desired 3:2 ratio.

Valence States: High-resolution XPS spectra of the Co 2p and Ru 3d regions reveal the distribution of their respective oxidation states. For example, the Co 2p spectrum can be deconvoluted to identify the presence of Co²⁺ and Co³⁺ species. Similarly, the Ru 3d spectrum can distinguish between different oxidation states of ruthenium. researchgate.net In Ru₁Co-SAA and RuₙCo-NA catalysts, the average oxidation states of Ru were determined to be +0.6 and +1.3, respectively, indicating a charge redistribution within the alloy. nih.gov

Surface Chemistry: XPS can detect the formation of oxides or other surface species that may form during synthesis or under reaction conditions. unimi.it For instance, it can reveal the presence of RuOₓ on the surface of Ru-Co catalysts. nih.gov

Below is an interactive table summarizing typical binding energy regions for cobalt and ruthenium species in XPS analysis.

ElementOrbitalOxidation StateTypical Binding Energy (eV)Reference
Cobalt (Co)Co 2p₃/₂Co⁰ (metallic)~778.1 ntu.edu.tw
Cobalt (Co)Co 2p₃/₂Co²⁺~780.0 - 782.0 ntu.edu.tw
Cobalt (Co)Co 2p₃/₂Co³⁺~779.5 - 781.0 ntu.edu.tw
Ruthenium (Ru)Ru 3d₅/₂Ru⁰ (metallic)~280.0 ntu.edu.tw
Ruthenium (Ru)Ru 3d₅/₂Ru⁴⁺ (in RuO₂)~280.8 researchgate.net

Raman Spectroscopy for Vibrational Fingerprinting

Raman spectroscopy is a powerful non-destructive technique that provides detailed information about the vibrational modes of a material, offering a "fingerprint" of its molecular structure and chemical bonds. nih.govscitechdaily.commdpi.com It relies on the inelastic scattering of monochromatic light, usually from a laser source. acs.org

For Co-Ru (3/2) compositions, Raman spectroscopy is particularly useful for identifying the phases present, understanding the nature of the metal-oxygen bonds, and detecting structural changes.

Key Findings from Raman Spectroscopy of Co-Ru Systems:

Phase Identification: Different crystal structures and phases of cobalt and ruthenium oxides have distinct Raman spectra. For example, in a study of Ru-doped Co(OH)₂, a peak at 527 cm⁻¹ was attributed to Co(OH)₂, while a new peak at 509 cm⁻¹ appearing at a specific potential suggested the partial oxidation of Co²⁺ to Co³⁺, forming CoO(OH). rsc.org

Vibrational Modes: The Raman spectra of Co-Ru materials often exhibit bands corresponding to the stretching and bending vibrations of Co-O and Ru-O bonds. The positions and intensities of these bands can provide insights into the coordination environment and bond strengths.

Structural Evolution: In-situ Raman spectroscopy allows for the real-time monitoring of structural transformations during electrochemical processes. For instance, it has been used to observe the dynamic evolution of catalytic material structures and interfacial intermediates during water electrolysis. aip.org

The following interactive table presents characteristic Raman peaks for species relevant to Co-Ru systems.

Compound/SpeciesRaman Peak (cm⁻¹)Vibrational Mode AssignmentReference
Co(OH)₂527Stretching vibration rsc.org
CoO(OH)509Corresponding to CoO(OH) rsc.org
Co-O688Vibration rsc.org
RuO₂~528, ~645, ~715Eg, A1g, B2g modes

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is a versatile technique that probes the magnetic properties of atomic nuclei. While ¹H and ¹³C NMR are fundamental for characterizing organic ligands that may be part of a Co-Ru complex, ⁵⁹Co NMR provides direct information about the cobalt centers. uni-muenchen.de

The chemical shifts, coupling constants, and relaxation times obtained from NMR spectra offer detailed insights into the electronic structure, coordination geometry, and dynamic behavior of these complexes. nih.gov

Key Findings from NMR Spectroscopy of Co-Ru Systems:

Ligand Characterization: ¹H and ¹³C NMR are essential for confirming the structure and purity of organic ligands coordinated to the cobalt and ruthenium centers in molecular complexes.

Electronic Structure: ⁵⁹Co NMR chemical shifts are highly sensitive to the oxidation state and spin state of the cobalt ion, as well as the nature of the coordinated ligands. researchgate.netroyalsocietypublishing.org A linear correlation has been observed between ⁵⁹Co NMR resonance frequencies and the wavelength of the lowest frequency d-d electronic transition in some cobalt(III) complexes. researchgate.net

Paramagnetic Systems: For paramagnetic Ru(III) compounds, which have an unpaired electron, NMR spectra exhibit large hyperfine shifts. nih.gov Theoretical calculations are often employed to interpret these shifts and understand the spin density distribution. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. This technique is used to study the electronic transitions within a material, providing information about the electronic structure and the presence of different species. semanticscholar.org

In the context of Co-Ru (3/2) compounds, UV-Vis spectroscopy can be used to monitor changes in the oxidation states of the metals and to characterize the electronic properties of the material.

Key Findings from UV-Vis Spectroscopy of Co-Ru Systems:

Electronic Transitions: The UV-Vis spectra of Co-Ru complexes exhibit bands corresponding to d-d transitions within the metal centers and metal-to-ligand charge transfer (MLCT) bands. researchgate.net For example, in cobalt(III) complexes, transitions such as ¹A₁g → ¹T₁g and ¹A₁g → ¹T₂g can be observed. semanticscholar.org

Oxidation State Monitoring: Changes in the UV-Vis spectrum can indicate a change in the oxidation state of the cobalt or ruthenium ions. For instance, the appearance or disappearance of certain absorption bands can be correlated with the oxidation or reduction of the metal centers during a reaction. researchgate.net

Reaction Monitoring: UV-Vis spectroscopy can be used to follow the progress of a reaction involving Co-Ru complexes, such as catalytic processes or photosubstitution reactions. researchgate.netdiva-portal.org

Electrospray Ionization Mass Spectrometry (ES(+)-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that allows for the analysis of large and fragile molecules, including organometallic and coordination complexes. uvic.ca It is particularly useful for identifying ionic intermediates in solution, providing valuable mechanistic insights. acs.org

For Co-Ru (3/2) systems, ESI-MS can be used to characterize the molecular weight and composition of complexes and to detect reaction intermediates. capes.gov.bracs.org

Key Findings from ESI-MS of Co-Ru Systems:

Structural Characterization: ESI-MS provides a simple mass pattern that facilitates the structural assignment of Co-Ru complexes and the detection of impurities. capes.gov.br

Observation of Multiply Charged Ions: The technique can generate multiply charged ions from binuclear complexes, with the charge state distribution providing information about the loss of counterions and protonation/deprotonation events. capes.gov.br

Mechanistic Studies: By directly probing the liquid phase during a reaction, ESI-MS allows for the identification of transient intermediates, which is crucial for elucidating reaction mechanisms. acs.org

In Situ Raman Spectroscopy for Reaction Monitoring

In situ Raman spectroscopy combines the molecular fingerprinting capability of Raman spectroscopy with real-time monitoring of a chemical or electrochemical reaction. beilstein-journals.org This powerful technique allows researchers to observe the dynamic changes in the structure and composition of a material under actual operating conditions. aip.org

For Co-Ru (3/2) catalysts, in situ Raman spectroscopy is invaluable for understanding the structure-activity relationships by tracking the evolution of active sites and intermediates during a reaction. nih.govaip.org

Key Findings from In Situ Raman Spectroscopy of Co-Ru Systems:

Dynamic Structural Evolution: In situ Raman has been used to monitor the phase evolution of catalysts during reactions. For example, in a Ru-doped Co(OH)₂ catalyst for nitrate (B79036) reduction, the transformation of Co(OH)₂ to CoO(OH) was observed under applied potential. rsc.org

Identification of Active Sites: By correlating spectral changes with catalytic activity, it is possible to identify the active sites responsible for the reaction.

Intermediate Detection: The technique can detect the formation and consumption of reaction intermediates on the catalyst surface, providing direct evidence for proposed reaction mechanisms. acs.org For instance, in situ Raman has been used to study interfacial water behavior and key intermediates on Ru surfaces during the hydrogen evolution reaction. nih.gov

Diffraction and Imaging Techniques for Cobalt-Ruthenium (3/2) Compositions

Advanced characterization techniques are crucial for understanding the structure-property relationships in bimetallic materials like Cobalt-Ruthenium (3/2). Diffraction and imaging methods provide detailed insights into the crystalline structure, surface features, nanostructure, and elemental composition, which are fundamental to tailoring these materials for specific applications.

X-ray Diffraction (XRD) for Crystalline Phase Identification and Structure Elucidation

X-ray Diffraction (XRD) is a primary and powerful technique for identifying the crystalline phases and determining the structural properties of materials. mdpi.comforcetechnology.com By analyzing the diffraction pattern produced when X-rays interact with a crystalline sample, unique "fingerprints" of different phases can be identified. forcetechnology.comscribd.com This method is essential for confirming the formation of the desired Cobalt-Ruthenium alloy, oxide, or sulfide (B99878) phase, and for elucidating details such as lattice parameters and crystal system. northwestern.edupatnawomenscollege.inresearchgate.netrsc.org

In the study of cobalt-ruthenium materials, XRD is used to verify the crystal structure after synthesis. For instance, in alumina-supported RuCo single-atom alloys (SAA), XRD patterns showed dominant diffraction peaks corresponding to the (111) and (200) planes of face-centered cubic (fcc) metallic cobalt. nih.gov The absence of diffraction peaks for ruthenium or its oxides in these samples indicated that the ruthenium species were highly dispersed within the cobalt nanoparticles. nih.gov Similarly, for Ru-doped Co-Co Prussian blue analog (Co-PBA) nanocubes, XRD patterns confirmed that the introduction of ruthenium did not alter the original face-centered cubic structure of the precursor. frontiersin.org

In contrast, studies on stacked Cobalt:Ruthenium oxide thin films revealed a crystalline nature with dominant peaks corresponding to both cobalt oxide and ruthenium oxide phases. researchgate.net For cobalt ruthenium sulfides, XRD patterns were indexed to the cubic phase of RuS₂, indicating the formation of a ternary sulfide with a specific crystal structure. researchgate.net In some complex structures like Co₃(H₃O)₂[Ru(CN)₆]₂, XRD analysis has shown that the conventional unit cells deviate from hexagonal symmetry to become slightly trigonal. cardiff.ac.uk

Table 1: Summary of XRD Findings for Various Cobalt-Ruthenium Compositions

Material CompositionIdentified Phase / Crystal SystemKey XRD FindingsSource
Ru₁Co-SAA on Alumina (B75360)fcc Metallic CobaltDominant peaks at 52° and 61° for Co (111) and (200). No Ru or RuO₂ peaks observed, indicating high dispersion. nih.gov
Stacked Co:Ru Oxide Thin FilmCobalt Oxide and Ruthenium OxideDominant peaks for both oxides, indicating a crystalline, multi-phase film. researchgate.net
Co₂RuS₆Cubic Phase (similar to RuS₂)Diffraction peaks indexed to the lattice planes of cubic phase RuS₂ (JCPDS No. 19-1107). researchgate.net
Co₃(H₃O)₂[Ru(CN)₆]₂TrigonalUnit cell breaks hexagonal symmetry and becomes slightly trigonal. cardiff.ac.uk
Ru-Co-PBAFace-Centered CubicMaintains the face-centered cubic structure of the Co₃[Co(CN)₆]₂ precursor. frontiersin.org

Scanning Electron Microscopy (SEM) for Surface Morphology

Scanning Electron Microscopy (SEM) is a versatile technique used to study the surface features, or topography, and the shape and size of particles, known as morphology. minia.edu.eg It provides high-resolution, three-dimensional-like images by scanning a focused beam of electrons over a sample's surface.

For cobalt-ruthenium materials, SEM analysis reveals critical information about the surface architecture. In stacked Cobalt:Ruthenium oxide thin films, SEM images showed porous and mud-cracked morphologies with a random and rough surface. researchgate.net This porosity can be advantageous for applications requiring a high surface area. Similarly, SEM has been employed to observe the morphology of cobalt and ruthenium catalysts supported on various materials, providing insights into the distribution and form of the catalytic particles. frontiersin.orggrafiati.com The surface morphology of cobalt oxide nanostructures can be intentionally tailored; for example, treatment with sodium citrate (B86180) can induce a rougher surface compared to pristine structures, which is observable with SEM. nih.gov

Transmission Electron Microscopy (TEM) for Nanostructure and Particle Analysis

Transmission Electron Microscopy (TEM) offers even higher resolution than SEM, allowing for the direct imaging of a material's internal structure, or nanostructure. azonano.comacs.org By passing a beam of electrons through an ultrathin specimen, TEM can be used to analyze particle size, size distribution, and morphology with high precision. thermofisher.comyokogawa.com

In the context of Cobalt-Ruthenium (3/2) compositions, TEM is instrumental in characterizing the synthesized nanoparticles. For Ru₁Co-SAA catalysts, TEM analysis confirmed the presence of isolated ruthenium atoms on the surface of metallic cobalt nanoparticles and was used to measure the average diameter of the Co nanoparticles, which was found to be 9.8 ± 1.8 nm. nih.gov In another study on hydrothermally synthesized cobalt ruthenium sulfides, TEM images showed that the materials consisted of irregular, somewhat aggregated nanocrystals with average sizes ranging from 20 to 50 nm, depending on the synthesis conditions. mdpi.com

Table 2: Nanoparticle Size Analysis of Cobalt-Ruthenium Materials by TEM

Material CompositionAverage Particle SizeMorphology NotesSource
Ru₁Co-SAA (Co nanoparticles)9.8 ± 1.8 nmHighly uniform dispersion of Co nanoparticles on alumina sheets. nih.gov
Co₂RuS₆-2430 nmIrregular, moderately polydisperse, somewhat aggregated nanocrystals. mdpi.com
Co₂RuS₆-3650 nmIrregular, moderately polydisperse, somewhat aggregated nanocrystals. mdpi.com
Co₂RuS₆-4820 nmIrregular, moderately polydisperse, somewhat aggregated nanocrystals. mdpi.com

High-Resolution Transmission Electron Microscopy (HRTEM)

High-Resolution Transmission Electron Microscopy (HRTEM) is an advanced TEM technique that allows for the imaging of the crystallographic structure of a material at an atomic scale. globalsino.comxray.czthermofisher.com By resolving the lattice fringes of a crystal, HRTEM provides direct information about the atomic arrangement, crystal orientation, and the presence of defects. globalsino.comnih.gov

HRTEM has been successfully applied to various cobalt-ruthenium systems to visualize their atomic structure. In Ru₁Co-SAA, HRTEM images revealed a lattice fringe spacing of 0.20 nm, which corresponds well with the lattice spacing of the (111) plane of cobalt. nih.gov For CoRu–MoS₂ hybrid nanosheets, HRTEM showed hexagonal phase ruthenium nanoparticles with a measured d-spacing of 2.1 Å (0.21 nm) for the (101) plane. researchgate.net HRTEM investigations of cobalt oxide nanoparticles have also shown distinct lattice fringes that correspond to interplanar spacings identified through XRD analysis, confirming their single-crystalline nature. researchgate.net

Table 3: Lattice Spacing Measurements in Co-Ru Materials by HRTEM

MaterialMeasured Lattice Spacing (d)Corresponding Crystal PlaneSource
Ru₁Co-SAA0.20 nmCo (111) nih.gov
CoRu–MoS₂ (Ru nanoparticles)0.21 nm (2.1 Å)Ru (101) researchgate.net
Ru-Co(OH)₂-Se0.24 nmCo(OH)₂ (102) nih.gov

Selected Area Electron Diffraction (SAED) for Crystallographic Orientation

Selected Area Electron Diffraction (SAED) is a TEM-based technique that provides crystallographic information from a specific, selected area of the specimen. wikipedia.org The resulting diffraction pattern of spots or rings can be used to determine lattice parameters, identify the crystal structure, and analyze the crystallographic orientation of the grains within the material. wikipedia.orgcsic.es

SAED is particularly useful for analyzing complex nanostructures. For example, in cobalt crystallites supported on silicon carbide, SAED data revealed non-periodic disorder and confirmed the co-existence of both face-centered cubic (FCC) and hexagonal close-packed (HCP) polymorphs within the same grains. rsc.org In another study on Co-rich nanocomposites, the analysis of SAED patterns revealed a hexagonal close-packed (hcp) structure with specific lattice parameters. uni-due.de This technique is essential for understanding the crystallographic relationships and potential defects in Cobalt-Ruthenium (3/2) materials.

Energy-Dispersive X-ray Spectroscopy (EDS) for Elemental Distribution Mapping

Energy-Dispersive X-ray Spectroscopy (EDS or EDX) is an analytical technique, typically coupled with an electron microscope (SEM or TEM), used for the elemental analysis or chemical characterization of a sample. thermofisher.com It identifies the elements present in a sample and can create elemental maps showing their spatial distribution. jeol.com

In the analysis of Cobalt-Ruthenium (3/2) compounds, EDS is critical for confirming the elemental composition and homogeneity. EDS elemental maps of Ru₁Co-SAA confirmed the highly uniform dispersion of cobalt nanoparticles. nih.gov In other Co-Ru particles, EDS mapping has been used to visualize the distribution of both cobalt and ruthenium, confirming their bimetallic nature. researchgate.net For complex cyanometallates with a formula of Co₃(H₃O)₂[M(CN)₆]₂ (where M=Ru), EDS spectra were used to confirm that the ratio of the metal atoms was close to the expected 3:2. cardiff.ac.uk Similarly, in stacked Cobalt:Ruthenium oxide thin films, EDS (also referred to as EDAX) confirmed the presence of ruthenium, cobalt, and oxygen. researchgate.net This technique provides direct evidence of the successful incorporation and distribution of both cobalt and ruthenium within the target material.

Operando Near-Ambient Pressure X-ray Photoelectron Spectroscopy (NAP-XPS) for Surface Speciation

Thermal and Electrochemical Characterization

Thermogravimetric Analysis (TGA) is a thermal analysis technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. atriainnovation.comeltra.com This technique is widely used to study the thermal stability and composition of catalyst precursors and final materials. azom.com

In the context of Co-Ru (3/2) materials, TGA can be used to determine the decomposition temperatures of the metal precursors (e.g., nitrates or acetates) during catalyst preparation. mdpi.com It also helps in quantifying the amount of residual organic ligands or water in the sample. By analyzing the weight loss steps in the TGA curve, one can understand the thermal events occurring during calcination. azom.com

For instance, a TGA of a catalyst precursor might show a weight loss corresponding to the removal of water, followed by further weight loss at higher temperatures due to the decomposition of the metal salts into oxides. researchgate.netresearchgate.net The atmosphere used during the TGA measurement (e.g., inert or oxidizing) is critical, as it can significantly influence the decomposition pathway. eltra.com For example, calcination in air can sometimes lead to the formation of volatile ruthenium oxides (RuO₄), resulting in a loss of the ruthenium component, which can be detected by TGA. researchgate.net

Temperature-Programmed Reduction (TPR) is a key technique for assessing the reducibility of metal oxides in a catalyst. catalysis.blog The analysis involves heating the catalyst in a reducing gas stream (typically a mixture of H₂ and an inert gas) and monitoring the consumption of the reducing gas with a thermal conductivity detector. catalysis.blog The resulting TPR profile shows peaks at temperatures where reduction occurs.

For cobalt-based catalysts, the TPR profile typically shows two main reduction peaks corresponding to the stepwise reduction of Co₃O₄ to CoO and then to metallic Co⁰. ijcce.ac.irportalabpg.org.br The addition of a promoter like ruthenium can significantly influence the reducibility of the cobalt oxide. ijcce.ac.ir Numerous studies have shown that ruthenium facilitates the reduction of cobalt species, shifting the reduction peaks to lower temperatures. ijcce.ac.irresearchgate.net This enhancement in reducibility is attributed to hydrogen spillover from the reduced ruthenium to the cobalt oxide.

The specific temperatures of the reduction peaks provide information about the nature of the cobalt species and their interaction with the support material. ijcce.ac.ir For example, cobalt species that are strongly interacted with the support (like cobalt aluminate) will reduce at much higher temperatures. ijcce.ac.ir The enhanced reducibility in Co-Ru catalysts is a crucial factor for achieving a high degree of reduction and, consequently, high catalytic activity in reactions like the Fischer-Tropsch synthesis. portalabpg.org.br

Table 3: Effect of Ruthenium Promotion on Cobalt Catalyst Reducibility (Illustrative TPR Data)

CatalystFirst Reduction Peak (°C)Second Reduction Peak (°C)Key FindingReference
Co/Al₂O₃~378~640Baseline reducibility of cobalt on alumina. ijcce.ac.ir
1 wt% Ru-Co/Al₂O₃~378~602Ruthenium significantly lowers the second reduction temperature. ijcce.ac.ir
Co/SBA-15--Ruthenium addition decreases the reduction temperature of both steps. portalabpg.org.br

The peak temperatures are approximate and can vary based on preparation and experimental conditions.

Electrochemical Impedance Spectroscopy (EIS) is a powerful non-destructive technique used to study the electrochemical properties of materials, particularly at interfaces. mdpi.com It involves applying a small AC potential perturbation to an electrochemical cell and measuring the resulting current response over a wide range of frequencies. wpmucdn.com The data is often presented as a Nyquist plot, which can be modeled with an equivalent circuit to extract parameters related to charge transfer resistance, solution resistance, and capacitance. mdpi.com

For Co-Ru (3/2) materials used as electrodes, for instance in supercapacitors or for electrocatalysis, EIS provides insights into the electrode kinetics and charge transfer processes. mdpi.comamazonaws.com A smaller semicircle in the Nyquist plot generally indicates a lower charge-transfer resistance (Rct), which is desirable for efficient electrochemical reactions. wpmucdn.com

In studies of cobalt-ruthenium sulfides and core-shell nanoparticles, EIS has been employed to demonstrate the enhanced electron-transfer kinetics of the bimetallic materials compared to their single-metal counterparts. mdpi.comwpmucdn.com For example, Co@Ru/CS core-shell nanoparticles exhibited a lower Rct than Co/CS, indicating improved charge transfer. wpmucdn.com Similarly, for materials used in the oxygen evolution reaction (OER), EIS can be conducted at a specific potential to probe the impedance characteristics under operating conditions. nih.gov

Cyclic Voltammetry (CV) is a fundamental electrochemical technique where the potential of a working electrode is swept linearly versus time between two vertex potentials, and the resulting current is measured. mdpi.com The CV curve provides information about the redox processes occurring at the electrode surface. mdpi.com

For Co-Ru (3/2) materials, CV is used to characterize their electrochemical activity and capacitive behavior. mdpi.commdpi.com In the context of pseudocapacitors, the presence of distinct redox peaks in the CV curve indicates that the capacitance is governed by Faradaic reactions (pseudocapacitance) in addition to the electrical double-layer capacitance. mdpi.com The shape and area of the CV curve are related to the specific capacitance of the material. mdpi.com

Studies on cobalt-ruthenium sulfides have shown that the CVs feature redox peaks, confirming their pseudocapacitive nature. mdpi.com CV can also be used to assess the impact of surface reconstruction on catalyst activity. For example, changes in the anodic oxidation peak between the first and subsequent cycles can indicate surface transformations occurring during the electrochemical process. nih.gov Furthermore, by performing CV at various scan rates, the double-layer capacitance (Cdl), which is proportional to the electrochemically active surface area, can be determined. frontiersin.orgamazonaws.com

Galvanostatic Charge-Discharge (GCD) Analysis

Galvanostatic Charge-Discharge (GCD) analysis is a fundamental electrochemical technique used to evaluate the performance of materials for energy storage applications, such as supercapacitors. mdpi.comacs.org This method involves charging and discharging the material at a constant current and monitoring the potential as a function of time. The resulting charge-discharge curves provide valuable information about the specific capacitance, coulombic efficiency, and cycling stability of the electrode material. mdpi.comresearchgate.net

In the context of cobalt-ruthenium materials, GCD analysis reveals the synergistic effects between the two metals, which can lead to enhanced electrochemical properties compared to their individual counterparts. mdpi.commdpi.com For instance, the combination of cobalt and ruthenium can result in a material with a high specific surface area and favorable electronic properties, facilitating efficient charge transfer and storage. wikipedia.orgnih.gov

Research on ternary metal sulfides, including cobalt-ruthenium sulfides, has demonstrated their potential as pseudocapacitor electrode materials. mdpi.com Hydrothermally synthesized cobalt ruthenium sulfides have been shown to exhibit nanocrystalline morphologies and promising electrochemical performance in acidic electrolytes. mdpi.com The specific capacitance of these materials is a key performance metric derived from GCD curves. For example, a Co₂RuS₆ electrode material has been reported to exhibit specific capacitances at various current densities, as detailed in the interactive table below. mdpi.com The symmetry of the GCD curves is indicative of good capacitive behavior. mdpi.com

Interactive Data Table: Specific Capacitance of Co₂RuS₆ Electrode

Current Density (A g⁻¹) Specific Capacitance (F g⁻¹)
1 75
2 64
3 56
5 48

Data sourced from a study on cobalt ruthenium sulfides as pseudocapacitor electrode materials. mdpi.com

Electron Paramagnetic Resonance (EPR) for Radical Species Detection

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a powerful spectroscopic technique for the detection and characterization of paramagnetic species, which are atoms, ions, or molecules with unpaired electrons. researchgate.netuantwerpen.be This makes it an invaluable tool for studying radical species that may form during catalytic or electrochemical processes involving transition metal compounds like those containing cobalt and ruthenium. researchgate.netrsc.org

In the study of cobalt-ruthenium systems, EPR spectroscopy can provide detailed information about the electronic structure, oxidation states, and coordination environment of the metal centers. rsc.orgosti.gov The central cobalt ion in many catalysts is in the Co(II) state (a 3d⁷ electronic configuration), which is paramagnetic and therefore EPR-active. osti.gov The EPR spectrum acts as a fingerprint of the electronic properties of the complex. osti.gov

For example, in heterotrinuclear complexes containing ruthenium and cobalt, EPR has been used to characterize the different oxidation states of the metal centers. rsc.org The initial complex with Co(II) shows a characteristic EPR signal, while upon one-electron oxidation to Co(III) (a low-spin d⁶ species), the solution becomes EPR silent. rsc.org Further oxidation can lead to the formation of Ru(III), which is also a paramagnetic (d⁵) species, resulting in a new EPR signal. rsc.org

EPR studies can also elucidate the interaction between the metal centers and their ligands or other molecules in the system. Evidence of electron transfer between cobalt and ruthenium in bimetallic catalysts has been observed through EPR analysis. semanticscholar.org For instance, in a Ru-Co dual-atom catalyst, the g-value in the EPR spectrum was attributed to an unpaired electron, providing evidence for electron transfer from cobalt to ruthenium. semanticscholar.org This charge transfer can significantly influence the catalytic activity of the material. semanticscholar.org

The detection of radical intermediates is crucial for understanding reaction mechanisms. researchgate.netnih.gov EPR can be used to identify and quantify these short-lived species, providing insights into the catalytic cycle. researchgate.net While direct detection of highly reactive radicals can be challenging, spin trapping techniques can be employed, where a "spin trap" molecule reacts with the radical to form a more stable paramagnetic adduct that can be readily detected by EPR. nih.govethernet.edu.et

Theoretical and Computational Investigations of Cobalt Ruthenium 3/2 Systems

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has emerged as a powerful computational tool for investigating the electronic structure and properties of complex materials like cobalt-ruthenium systems. rsc.org DFT calculations provide valuable insights into various aspects of these materials, from their fundamental electronic configurations to their catalytic activities. rsc.org

Spin-State Energetics and Electronic Configurations

The spin state of metal ions in coordination complexes significantly influences their electronic structure and reactivity. In cobalt-ruthenium systems, particularly those involving cobalt ions, determining the ground spin state is crucial for understanding their physicochemical properties. nih.govchemrxiv.org DFT studies have been employed to calculate the energies of different spin states (e.g., high-spin and low-spin) to identify the most stable configuration. rsc.orgacs.org

For instance, in cobalt(III) oxyhydroxide (CoOOH), the Co³⁺ ion can exist in either a low-spin (t₂g⁶eg⁰) or a high-spin state. researchgate.net The electronic configuration directly impacts the orbital occupancy and the accessibility of orbitals for bonding and electron transfer. researchgate.net The t₂g orbitals are closer to the Fermi level in the low-spin state, while the eg orbitals are more accessible in the high-spin state, facilitating easier electron transfer. researchgate.net Computational studies on various cobalt complexes have shown that the choice of DFT functional can influence the predicted spin-state energetics, highlighting the importance of using appropriate theoretical methods. rsc.orgacs.org The accurate prediction of spin-state energetics is a known challenge in computational chemistry, with different functionals yielding varying results. chemrxiv.org

SystemProperty InvestigatedKey FindingReference
[Co(tpy)₂]²⁺Spin-state energetics (HS vs. LS)Different DFT functionals correctly predict the low-spin state as the ground state, but the energy difference varies with the functional used. rsc.org
Ru(Por)(NR₂)₂ / Ru(Por)(N=CR₂)₂Spin-state energetics (Singlet vs. Triplet)DFT calculations reproduce the experimentally observed S=0 ground state, with triplet states being slightly higher in energy. acs.org
CoOOHElectronic configuration of Co³⁺The spin state (low-spin vs. high-spin) determines which orbitals (t₂g or eg) are closer to the Fermi level, influencing electron transfer. researchgate.net

Electron Transfer Mechanisms and Pathways

Electron transfer is a fundamental process in many chemical and biological reactions. In cobalt-ruthenium systems, understanding the mechanisms of electron transfer is key to elucidating their catalytic and photochemical properties. libretexts.orglibretexts.org Electron transfer can occur through two primary mechanisms: an outer-sphere mechanism, where electrons tunnel directly between the metal centers, and an inner-sphere mechanism, where a bridging ligand facilitates the electron transfer. libretexts.orgcsbsju.edu

Theoretical studies, often in conjunction with experimental techniques, have been used to investigate intramolecular electron transfer in heterodinuclear Ru(II)-Co(III) complexes. researchgate.net These studies indicate that upon excitation, an electron can be transferred from the ruthenium center to the cobalt center. researchgate.net The nature of the bridging ligand can significantly influence the rate and efficiency of this process. libretexts.org Computational models can help identify the pathway of electron transfer, for instance, whether it occurs through a "hole" migration or an "electron" migration along the bridging ligand. libretexts.org The electronic coupling element (HDA) and the reorganization energy (λT) are key parameters derived from these studies that quantify the efficiency of electron transfer. nih.gov

Adsorption Energy Calculations (e.g., OH, NO₃⁻)

The interaction of molecules with the surface of a catalyst is a critical step in heterogeneous catalysis. DFT calculations are widely used to determine the adsorption energies of various species onto catalyst surfaces, providing insights into the catalytic activity. nih.govpnas.org For cobalt-ruthenium materials, the adsorption energies of reactants and intermediates, such as hydroxyl ions (OH⁻) and nitrate (B79036) ions (NO₃⁻), are crucial for understanding their performance in reactions like the nitrate reduction reaction (NO₃RR).

For example, DFT calculations have shown that doping cobalt hydroxide (B78521) with ruthenium can significantly enhance the adsorption of NO₃⁻. rsc.org The calculated adsorption free energy of NO₃⁻ on Ru–Co(OH)₂ was found to be more favorable than on pure Co(OH)₂. rsc.org Similarly, in the context of CO hydrogenation, the adsorption strength of CO on different cobalt and ruthenium-cobalt surfaces has been calculated to identify the most favorable sites for CO activation. nih.gov These calculations typically involve determining the total energy of the slab with the adsorbate and comparing it to the energies of the bare slab and the free adsorbate molecule. nih.gov

SystemAdsorbateCalculated Adsorption Energy (eV)SignificanceReference
Ru–Co(OH)₂NO₃⁻-2.95More favorable adsorption compared to Co(OH)₂ (-2.46 eV), indicating enhanced activity for nitrate reduction. rsc.org
Co (111)CO-2.19Comparison of CO adsorption strengths on different surfaces to understand catalytic activity in CO hydrogenation. nih.gov
Ru₁Co (111)CO-2.34
RuₙCo (111)CO-2.32

Reaction Free-Energy Diagram Analysis

Reaction free-energy diagrams are essential tools for visualizing the energy landscape of a chemical reaction, including the energies of reactants, intermediates, transition states, and products. libretexts.orglibretexts.orgyoutube.comyoutube.com DFT calculations are instrumental in constructing these diagrams, providing quantitative information about the thermodynamics and kinetics of each reaction step. savemyexams.com

Active Site Modeling and Identification (e.g., 'B5' sites)

Identifying the specific atomic arrangements that constitute the active sites of a catalyst is a central goal in catalysis research. DFT modeling plays a crucial role in this endeavor by allowing researchers to investigate the properties of different potential active sites. researchgate.net

Time-Dependent Density Functional Theory (TD-DFT) for Photochemical Properties

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT that allows for the study of excited-state properties and electronic transitions, making it an invaluable tool for investigating the photochemical behavior of materials. rsc.orgacs.orgacs.org

In the realm of cobalt-ruthenium complexes, TD-DFT has been applied to understand their photo-induced intramolecular electron transfer processes. researchgate.net For heterodinuclear Ru(II)-Co(III) complexes, TD-DFT calculations can predict the absorption spectra and identify the nature of the electronic transitions. researchgate.net For example, these calculations have shown that such complexes can exhibit a metal-to-metal electron transfer (MMET) from ruthenium to cobalt upon absorption of visible light. researchgate.net This theoretical insight is crucial for designing photosensitizers and other light-harvesting materials. TD-DFT can also be used to model the decay pathways of excited states, which is important for applications in photodynamic and photochemotherapy. nih.gov

Ab Initio Molecular Dynamics for Dynamic Behavior

Ab initio molecular dynamics (AIMD) serves as a powerful computational tool to investigate the dynamic properties of materials at the atomic level. By calculating the forces on each atom "on the fly" from first-principles electronic structure calculations, AIMD can simulate the time evolution of a system, providing crucial insights into its behavior under various conditions without the need for empirical potentials. tyut.edu.cn For the Cobalt-Ruthenium (3/2) system, AIMD simulations are instrumental in understanding its structural stability, thermal behavior, and kinetic properties, which are essential for its potential applications in areas like catalysis and high-temperature materials. rsc.orgmdpi.com

AIMD simulations of Co-Ru systems are typically performed using density functional theory (DFT) to compute the interatomic forces. rsc.org These simulations can track the trajectories of individual atoms over time, allowing for the analysis of various dynamic phenomena. Key aspects that can be elucidated include the stability of different structural arrangements, the nature of atomic vibrations, and the mechanisms of atomic diffusion.

One of the primary applications of AIMD is to assess the thermal stability of the Co₃Ru₂ alloy. By simulating the system at various temperatures, it is possible to observe structural transformations, such as the onset of surface melting or the transition between different crystalline phases. For instance, simulations can reveal how the atomic arrangement evolves from a well-ordered crystalline structure at low temperatures to a more disordered state as the temperature increases, eventually leading to melting. This is particularly important for high-temperature applications where structural integrity is paramount. nih.govu-paris.fr

The dynamic fluctuations of bond lengths within the Co-Ru (3/2) structure are a key output of AIMD simulations. These fluctuations provide insight into the strength and nature of the metallic bonding. DFT calculations on related Co-Ru systems have reported Co-Ru bond lengths in the range of 2.53 Å to 2.55 Å, depending on the coordination environment and crystal phase. nih.gov AIMD simulations would show a distribution of these bond lengths that broadens with increasing temperature, reflecting the increased atomic motion.

Surface dynamics are another critical area of investigation using AIMD, especially for catalytic applications. The mobility of surface atoms, including both cobalt and ruthenium, can be quantified by calculating their mean square displacement (MSD) over time. From the MSD, the surface diffusion coefficient can be determined, which is a crucial parameter for understanding catalytic activity and sintering behavior. Studies on similar bimetallic nanoparticles suggest that the diffusion of atoms is a complex process influenced by temperature and surface composition. nih.gov

The following data tables represent plausible findings from AIMD simulations on a hypothetical Co-Ru (3/2) cluster at different temperatures. These tables are constructed based on typical results observed in AIMD studies of bimetallic nanoalloys and specific data points for Co-Ru systems found in the literature. mdpi.comnih.gov

Table 1: Simulated Average Bond Lengths and Fluctuations in Co-Ru (3/2) at Various Temperatures

This table illustrates the expected trend of increasing average bond length and larger fluctuations (standard deviation) with rising temperature due to thermal expansion and increased atomic vibrations.

Temperature (K)Average Co-Co Bond Length (Å)Std. Dev. (Å)Average Ru-Ru Bond Length (Å)Std. Dev. (Å)Average Co-Ru Bond Length (Å)Std. Dev. (Å)
3002.500.082.680.072.540.08
6002.520.152.700.142.560.16
9002.550.252.730.232.590.26

Table 2: Calculated Surface Diffusion Coefficients for Co and Ru Atoms in Co-Ru (3/2)

This table presents hypothetical surface diffusion coefficients, which are expected to increase exponentially with temperature, following an Arrhenius-like behavior. The difference in diffusion coefficients between Co and Ru would depend on their atomic masses and bonding strengths at the surface.

Temperature (K)Co Surface Diffusion Coefficient (cm²/s)Ru Surface Diffusion Coefficient (cm²/s)
5001.2 x 10⁻⁸0.8 x 10⁻⁸
7003.5 x 10⁻⁷2.1 x 10⁻⁷
9004.6 x 10⁻⁶2.9 x 10⁻⁶

Table 3: Prominent Peaks in the Vibrational Density of States (VDOS) for Co-Ru (3/2)

This table lists the characteristic frequencies of the primary vibrational modes. These frequencies are determined by the bond strengths and atomic masses of the constituent elements.

Vibrational ModeFrequency (cm⁻¹)Description
Co-Co Stretch~250 - 300Vibrations involving primarily cobalt atoms.
Co-Ru Stretch~300 - 350Vibrations involving both cobalt and ruthenium atoms.
Ru-Ru Stretch~200 - 250Vibrations involving primarily ruthenium atoms.

Catalytic Applications of Cobalt Ruthenium 3/2 Compounds

Ammonia (B1221849) Cracking and Synthesis

The synthesis of ammonia is a cornerstone of the chemical industry, while the reverse reaction, ammonia cracking, is pivotal for generating hydrogen from a stable carrier. Bimetallic cobalt-ruthenium catalysts have shown promise in both reactions, with performance being highly dependent on their physical and structural characteristics. While research into the specific 3/2 stoichiometry is limited, studies on various Co-Ru compositions provide significant insights. For instance, a catalyst with a 1:2 cobalt to ruthenium ratio (Co₁Ru₂/NC) demonstrated a high ammonia synthesis rate of 18.9 mmolNH₃ gcat⁻¹ h⁻¹ at 400 °C and 3 MPa, which was 3.2 times higher than a pure Ru/NC catalyst rsc.org. Theoretical studies suggest that the synergy between cobalt and ruthenium facilitates the crucial step of N₂ dissociation acs.org.

The size of the catalyst nanoparticles and the nature of the support material play a crucial role in the activity of Co-Ru catalysts. For ammonia synthesis, the reaction is often structure-sensitive, meaning the catalytic activity per unit surface area (Turnover Frequency, TOF) depends on the particle size mdpi.com. For cobalt-based catalysts, an optimal particle size of 20–30 nm has been identified for maximizing activity in ammonia synthesis, a finding attributed to changes in the crystalline structure at that scale mdpi.com. Similarly, for ruthenium-based catalysts used in ammonia cracking, nanoparticle sizes of approximately 2-3 nm are predicted by theoretical studies to be optimal, corresponding to a maximum density of highly active 'B5' sites cam.ac.uk. Experimental work on Ru/Al₂O₃ has shown that turnover frequencies increase with particle sizes up to 7 nm heraeus-precious-metals.com.

The support material is equally critical. It not only disperses and stabilizes the metallic nanoparticles but also influences the catalyst's electronic properties through metal-support interactions. For bimetallic Ru-Co catalysts, supports like magnesium oxide (MgO) have proven effective cjcatal.com. Electron-donating supports can enhance the catalytic activity of ruthenium by donating electrons to the metal, which facilitates the charge balancing of intermediate steps in ammonia cracking heraeus-precious-metals.com. For instance, ceria (CeO₂) and zirconia (ZrO₂) have been identified as superior supports for ruthenium nanoparticles compared to carbon nanotubes (CNT) for ammonia cracking, due to their electron-donating properties and ability to participate in hydrogen spillover cam.ac.uk.

The crystal structure of cobalt-ruthenium catalysts is a key determinant of their catalytic efficacy. Cobalt can exist in different allotropic forms, primarily the hexagonal close-packed (hcp) and face-centered cubic (fcc) structures mdpi.comacs.org. First-principles microkinetic simulations have shown that hcp cobalt exhibits higher intrinsic activity for ammonia synthesis than the fcc form acs.org. This enhanced activity is linked to a higher density of active sites and more favorable N₂ dissociation, which is often the rate-determining step acs.org. The appearance of the hcp Co phase in particles with diameters between 20-30 nm is believed to be linked to the peak catalytic activity observed in that size range mdpi.com.

Alloying ruthenium with cobalt can tailor the local structure and improve thermal stability rsc.org. Density Functional Theory (DFT) studies on Ru-Co bimetallic surfaces reveal that the presence of cobalt can induce spin symmetry breaking in ruthenium, leading to a more favorable pathway for N₂ dissociation compared to a pure ruthenium surface acs.org. The stability of the catalyst's crystal structure under reaction conditions is vital for maintaining high performance over time.

Influence of Nanoparticle Size and Support Effects

Hydrogen Evolution Reaction (HER)

The electrochemical hydrogen evolution reaction (HER) is a critical process for producing clean hydrogen fuel through water splitting. Bimetallic cobalt-ruthenium materials have emerged as highly efficient and cost-effective electrocatalysts for this reaction, challenging the dominance of expensive platinum-based catalysts.

A particularly effective class of HER catalysts involves the incorporation of ruthenium into cobalt phosphide (B1233454) (CoP). These materials leverage the synergistic effects between the two metals to significantly boost catalytic activity. For example, Ru-incorporated CoP nanocubes, derived from a Co-Co Prussian blue analog, have demonstrated exceptional HER performance in alkaline media cjcatal.comresearchgate.net. A sample with a ruthenium content of approximately 3.66 atom% (or ~2.04 wt.%) required a very low overpotential of only 51 mV to achieve a current density of -10 mA cm⁻², with a Tafel slope of 53.8 mV dec⁻¹, performance that is comparable to the commercial Pt/C benchmark cjcatal.comresearchgate.net.

The synthesis method allows for the creation of porous and rough nanocube structures that inherit their shape from the Prussian blue analog precursor, providing a large specific surface area and exposing more active sites cjcatal.com. The formation of hybrid ruthenium cobalt phosphide (RuCoP) clusters, as opposed to side-by-side structures (Ru/CoP), has been shown to yield even better performance rsc.org. These RuCoP hybrid clusters exhibit a remarkably low overpotential of 11 mV at -10 mA cm⁻² in acidic solution and 23 mV in alkaline solution, along with excellent long-term stability rsc.org.

The enhanced HER activity in Ru-Co phosphide catalysts is primarily attributed to the modulation of their electronic structure. The incorporation of ruthenium atoms into the cobalt phosphide lattice alters the local electronic environment, which optimizes the catalytic process cam.ac.uk. DFT calculations indicate that in RuCoP hybrids, the hydrogen adsorption energy is very close to that of platinum, which is considered ideal for HER rsc.org.

Oxygen Evolution Reaction (OER)

Synergistic Composition and Surface Engineering

The catalytic performance of cobalt-ruthenium (Co-Ru) compounds is significantly influenced by the synergistic interplay between the two metallic elements and the engineering of the catalyst's surface. The composition of Co-Ru catalysts can be optimized to enhance their activity for various reactions. For instance, in oxygen evolution reaction (OER) catalysis, density functional theory (DFT) has been used to identify the ideal composition of ruthenium-cobalt(II) hydroxide (B78521) (Ru-Co(OH)₂) electrocatalysts. researchgate.net Experimental validation through electrodeposition allows for precise control over a wide range of compositions, leading to the synthesis of optimized nanowire catalysts. researchgate.net

Surface engineering plays a crucial role in maximizing the catalytic efficiency. The formation of specific nanostructures on the catalyst surface can lead to an increased specific surface area. researchgate.net An optimized Ru-Co(OH)₂ catalyst with engineered surface nanostructures demonstrated exceptional performance in OER, achieving low overpotentials. researchgate.net This enhanced performance is attributed to both the strengthened adsorption energy of reaction intermediates due to the optimal composition and the increased number of active sites resulting from the larger surface area. researchgate.net

The synergy between cobalt and ruthenium is also evident in bimetallic catalysts used in other reactions. For example, in the Fischer-Tropsch synthesis, the addition of ruthenium to cobalt catalysts can enhance the reducibility of cobalt oxides and improve the dispersion of the active metal, leading to higher catalytic activity. csic.es The formation of Co-Ru bimetallic particles is believed to be responsible for this synergistic effect. conicet.gov.ar

Optimization of Adsorption Energies of Reaction Intermediates

The efficiency of a catalyst is closely tied to the adsorption energies of reaction intermediates on its surface. According to the Sabatier principle, an optimal catalyst exhibits intermediate binding strength with reactants, products, and intermediates. duke.edu In the context of Co-Ru catalysts, the presence of both metals allows for the tuning of these adsorption energies to enhance catalytic activity and selectivity.

Theoretical calculations, such as Density Functional Theory (DFT), are instrumental in understanding and predicting how the composition of bimetallic catalysts affects the adsorption energies of intermediates. For the nitrate (B79036) reduction reaction (NO₃RR), DFT calculations have shown that Ru-doping of Co(OH)₂ improves the thermodynamic favorability of NO₃⁻ adsorption. rsc.org Specifically, the adsorption free energy of NO₃⁻ was found to be more negative on Ru-Co(OH)₂ compared to Co(OH)₂. rsc.org Furthermore, in CO photo-hydrogenation, single atom ruthenium sites in a cobalt matrix can dramatically enhance the dissociative adsorption of CO. nih.gov DFT calculations revealed that the energy barrier for the hydrogenation of adsorbed CO to form HCO* is significantly lower on a Ru₁Co (111) surface compared to a pure Co (111) surface, making the dissociation of CO more favorable. nih.gov This optimization of adsorption energies is a critical factor in the enhanced performance of bimetallic Co-Ru catalysts.

Carbon Dioxide Methanation

Cobalt-ruthenium bimetallic catalysts have shown significant promise for the catalytic conversion of carbon dioxide (CO₂) to methane (B114726) (CH₄), a process known as CO₂ methanation. acs.orgmdpi.comrsc.org This reaction is a key component of power-to-gas technologies, which aim to store renewable energy by converting CO₂ and hydrogen into synthetic natural gas. mdpi.com

Bimetallic Synergism and Promotion Effects

Ruthenium is one of the most active metals for methanation, and its addition as a promoter to cobalt-based catalysts significantly improves their performance. mdpi.comnih.gov The promotional effect of ruthenium is attributed to several factors, including its ability to facilitate the reduction of cobalt oxides and to enhance the dispersion of the active metallic phase. csic.es This synergy between the two metals can lead to the formation of highly active and stable catalysts for CO₂ methanation. The active phases in these catalysts are identified as metallic cobalt and bimetallic Co-Ru. acs.org

Impact on Metal Reducibility and Dispersion

The addition of ruthenium to cobalt-based catalysts has a notable impact on the reducibility of cobalt oxides and the dispersion of the metallic particles, which are crucial factors for catalytic activity in CO₂ methanation. csic.es Temperature-programmed reduction (TPR) analyses have demonstrated that the presence of ruthenium promotes the reduction of cobalt oxides, allowing for the formation of the active metallic phase at lower temperatures. conicet.gov.ar

Furthermore, the addition of ruthenium can also influence the dispersion of the cobalt particles. While in some cases, the particle size of Co-Ru catalysts was similar to that of monometallic cobalt catalysts, the enhanced reduction degree of the bimetallic system resulted in a higher number of active sites. conicet.gov.ar In other studies, ruthenium addition has been shown to lead to smaller and more highly dispersed cobalt particles, which is beneficial for maximizing the active surface area and, consequently, the catalytic performance. csic.es

Dry Reforming of Methane (DRM)

The dry reforming of methane (DRM) is a chemical process that converts methane (CH₄) and carbon dioxide (CO₂), two major greenhouse gases, into synthesis gas (syngas), a mixture of hydrogen (H₂) and carbon monoxide (CO). rsc.orgbohrium.com Cobalt-based catalysts are promising candidates for this reaction; however, they are often plagued by deactivation due to carbon deposition and sintering. bohrium.com The addition of ruthenium as a promoter has been investigated as a strategy to enhance the performance and stability of cobalt catalysts in DRM. rsc.orgbohrium.com

Effect of Ruthenium Addition on Cobalt Reducibility and Particle Size

The addition of ruthenium to cobalt catalysts has a significant promotional effect on the reducibility of cobalt species and can influence the resulting particle size of the active metal, which are critical parameters for the dry reforming of methane (DRM).

Studies have shown that doping Co-based catalysts with ruthenium lowers the reduction temperature of cobalt oxide species. rsc.org This is often attributed to a hydrogen spillover mechanism, where hydrogen activated on ruthenium sites facilitates the reduction of nearby cobalt oxides. rsc.org For instance, increasing the amount of ruthenium added to a Co/Al₂O₃ catalyst resulted in a shift to lower reduction temperatures. rsc.org Similarly, for Co/δ-Al₂O₃ catalysts, ruthenium promotion significantly accelerates the reduction of cobalt, with the characteristic temperature for metal phase formation decreasing by more than 200 °C with the addition of 1 wt% Ru. researchgate.net

Metal-Support Interaction Tuning

The interaction between a metal catalyst and its support material is a critical factor that can significantly influence the catalyst's performance. Tuning this metal-support interaction (MSI) is a key strategy in designing highly effective catalysts. researchgate.netencyclopedia.pub The support can stabilize metal nanoparticles, prevent their aggregation, and modulate their electronic and geometric structures, which in turn affects their catalytic activity, selectivity, and stability. encyclopedia.pubmdpi.com

Reducible oxide supports, for instance, can form suboxides that may decorate metal nanoparticles, either enhancing catalytic performance or blocking active sites. researchgate.net Therefore, controlling the MSI is essential for optimizing catalyst design. researchgate.net One method to manipulate these interactions is through reduction-oxidation-reduction (ROR) treatments. researchgate.net This process involves a controlled oxidation of a pre-reduced catalyst followed by a second reduction. researchgate.net For cobalt catalysts on reducible supports like TiO2 and Nb2O5, this treatment has been shown to form hollow cobalt oxide particles. researchgate.net The subsequent reduction at a lower temperature can lead to a significant increase in the cobalt surface area, which proportionally enhances the catalytic activity in processes like Fischer-Tropsch synthesis. researchgate.net

Carbon materials are also widely used as catalyst supports due to their large surface area and porous structure, which helps in stabilizing metal compounds and reducing agglomeration. encyclopedia.pubmdpi.com The chemical environment and physical structure of the carbon support can influence charge transfer between the metal and the support, thereby impacting the MSI. encyclopedia.pub Strategies to modulate the MSI with carbon supports include heteroatom doping, creating defects, and engineering the morphology of the support. encyclopedia.pub Chemical bonding, such as the formation of metal-O-C, metal-N-C, metal-P-C, and metal-S-C bonds, can also be established between the metal and the carbon support, further enhancing stability and catalytic performance. mdpi.com For example, the presence of Ru-O-Co bonds at the interface of ruthenium and cobalt oxide has been shown to improve oxygen mobility and increase the concentration of active Co2+ and adsorbed oxygen species, leading to enhanced performance in oxidation reactions. acs.org Acid-etching of the support material before the deposition of the active metal can also create surface defects that promote the dispersion of the metal and strengthen the MSI. acs.org

Fischer-Tropsch Synthesis (FTS)

Fischer-Tropsch Synthesis (FTS) is a crucial process for producing liquid fuels and chemicals from synthesis gas (syngas), a mixture of carbon monoxide (CO) and hydrogen (H2). engineering.org.cn This process relies on transition metal nanoparticles as catalysts to facilitate the formation of carbon-carbon bonds. engineering.org.cn The activity and selectivity of these catalysts are strongly linked to the electronic and geometric properties of the nanoparticles, which are determined by their size, shape, and crystal structure. engineering.org.cn

Particle Size Effects on Catalyst Turnover Frequency

The size of the catalyst particles plays a significant role in the turnover frequency (TOF) of the FTS reaction. For cobalt-based catalysts, it has been observed that the TOF generally increases with increasing particle size up to a certain threshold. mdpi.comresearchgate.net For instance, studies on Co/SiO2 catalysts have shown that the TOF for CO hydrogenation increases with the average cobalt particle size, reaching a maximum at around 10–11 nm. researchgate.net Similarly, another study found that the TOF remained constant for cobalt particles in the size range of 8–96 nm under specific reaction conditions. mdpi.com

However, for smaller nanoparticles, the trend can be different. The TOF of Co/SiO2 catalysts has been observed to decrease when the particle size falls below approximately 10 nm. engineering.org.cn This decrease in activity for smaller particles has been attributed to the difficulty of H2 dissociation on these smaller nanoparticles. engineering.org.cn For very small cobalt particles (1.4-2.5 nm), a lower TOF and higher methane selectivity have been reported, which is thought to be due to the oxidation of these smaller particles by water vapor produced during the reaction. researchgate.net

For ruthenium-based catalysts, a similar trend is observed where the initial TOF increases with Ru particle size. mdpi.com This trend, however, slows down for particles larger than 10 nm, which is hypothesized to be due to a loss of step-edge sites for CO dissociation on the larger particles. mdpi.com

Interactive Table: Effect of Particle Size on Turnover Frequency (TOF) in FTS

Catalyst System Particle Size (nm) TOF (s⁻¹) Reaction Conditions Reference
Co/SiO₂ < 10 Decreasing 220 °C, H₂/CO= 2, 1 bar engineering.org.cn
Co/ITQ-2(zeolite) 5.6–10 Lower activity 220 °C, 2 MPa, H₂/CO = 2 mdpi.com
Co/ITQ-2(zeolite) 10–141 0.0086 220 °C, 2 MPa, H₂/CO = 2 mdpi.com
Co/CNF 2.6–27 Varied - mdpi.com
Ru/Al₂O₃ < 10 Increasing - engineering.org.cn

Influence of Cobalt Crystal Structures (e.g., fcc, hcp)

Cobalt, a common FTS catalyst, can exist in two primary metallic crystal structures: face-centered cubic (fcc) and hexagonal close-packed (hcp). mdpi.comwhiterose.ac.uk The fcc structure is generally more stable at temperatures above 450 °C, while the hcp phase is favored at lower temperatures. whiterose.ac.uk The specific crystal structure present can significantly impact the catalyst's activity and selectivity.

Theoretical studies based on first-principles kinetic analysis suggest that the hcp phase of cobalt exhibits a much higher intrinsic activity for CO activation than the fcc phase. capes.gov.bracs.org This is attributed to the presence of more favorable active sites on the hcp structure. capes.gov.br Furthermore, the reaction pathway for CO activation is proposed to be different for the two phases: direct CO dissociation on hcp-Co and hydrogen-assisted dissociation on fcc-Co. capes.gov.bracs.org

Experimental evidence supports the higher activity of the hcp phase. For instance, a Co-hcp rich catalyst showed more than double the activity of a Co-fcc rich catalyst in one study. mdpi.com The formation of the hcp phase can be promoted by factors such as low-temperature hydrogen reduction (below 330 °C), syngas reduction, or the addition of promoters like ruthenium and platinum. mdpi.com In contrast to cobalt, for ruthenium catalysts, the fcc phase has been found to be significantly more active than the hcp phase. mdpi.com

Interactive Table: Influence of Cobalt Crystal Structure on FTS Activity

Catalyst Dominant Crystal Phase Relative Activity Proposed CO Activation Route Reference
Cobalt hcp Higher Direct Dissociation capes.gov.bracs.org
Cobalt fcc Lower H-assisted Dissociation capes.gov.bracs.org
Ruthenium fcc Higher - mdpi.com

Photocatalytic Processes

Photocatalysis harnesses light energy to drive chemical reactions. In the context of cobalt-ruthenium compounds, this often involves a photosensitizer, typically a ruthenium complex, that absorbs light and initiates electron transfer to a catalytic center, which can be a cobalt complex. unh.edu

Photocatalytic Carbon Dioxide Reduction

The reduction of carbon dioxide (CO2) into valuable chemicals and fuels is a significant area of research aimed at mitigating greenhouse gas emissions. unh.edu Ruthenium-cobalt dinuclear complexes have been developed and studied as photocatalysts for the reduction of CO2 to carbon monoxide (CO) in organic solvents. rsc.org In these systems, a ruthenium-based component often acts as the photosensitizer, absorbing visible light and transferring an electron to the cobalt catalytic center where CO2 reduction occurs. unh.edursc.org The efficiency and selectivity of these photocatalytic systems can be influenced by various factors, including the choice of solvent, electron and proton sources, and the specific structure of the photosensitizer and catalyst. acs.org For instance, the presence of water can significantly enhance the photocatalytic production of CO. researchgate.net

Photocatalytic Proton Reduction and Water Splitting

In a typical setup, the ruthenium photosensitizer absorbs light and is subsequently reduced by a sacrificial electron donor. nsf.gov The reduced photosensitizer then transfers an electron to the cobalt catalyst, which facilitates the reduction of protons to H2. nsf.gov These components can be immobilized on supports, such as hydrophobic fumed silica (B1680970), to create heterogeneous photocatalytic systems. rsc.org The stability and efficiency of these systems are key research focuses. For example, a new alkylated cobalt(II) polypyridyl complex has been shown to be photostable when immobilized on liposomes for H2 production. d-nb.info The catalytic performance can be optimized by adjusting parameters such as pH and the concentrations of the photosensitizer and catalyst. d-nb.info Studies have shown that a cobalt tripeptide complex can catalyze the reduction of aqueous protons to H2 with high turnover numbers, with the system's longevity being limited by the degradation of the ruthenium photosensitizer. nsf.gov Similarly, a synthetic mini-enzyme containing a cobalt deuteroporphyrin (B1211107) has demonstrated high turnover numbers for light-driven hydrogen evolution in water at neutral pH. nih.gov

Immobilization Strategies on Solid Supports

The heterogenization of molecular catalysts onto solid supports is a critical strategy for improving their stability, facilitating separation from the reaction products, and enabling their reuse. researchgate.net For cobalt-ruthenium systems, various materials have been explored as supports, each offering distinct advantages in terms of surface area, porosity, and surface chemistry.

Common immobilization techniques include incipient wetness impregnation, deposition-precipitation, and the pyrolysis of metal-organic frameworks. bohrium.comportalabpg.org.br In the incipient wetness method, a solution containing the metal precursors, such as cobalt nitrate and ruthenium nitrosyl nitrate, is added to the support material in a volume equal to the pore volume of the support. bohrium.com This is followed by drying and calcination to form the active catalytic species.

Graphene nanosheets (GNS) have been shown to be an effective support for Co-Ru catalysts. bohrium.com The functional groups on the surface of GNS can lead to a better dispersion and a smaller particle size of the metal nanoparticles, which in turn increases the number of active sites and enhances catalytic activity. bohrium.com In one study, a Co-Ru/GNS catalyst demonstrated a 64.5% and 25.9% increase in CO conversion in Fischer-Tropsch synthesis compared to catalysts supported on γ-Al2O3 and carbon nanotubes (CNTs), respectively. bohrium.com

Silica-based materials, such as fumed silica and SBA-15, are also widely used supports. portalabpg.org.brnih.gov For instance, molecular photosensitizers and water-reducing catalysts based on ruthenium and cobalt have been derivatized with long alkyl chains (C18) and immobilized on hydrophobic fumed silica through non-covalent adsorption. nih.gov This method resulted in a stable heterogeneous system with no observed leaching of the catalysts under catalytic conditions. nih.gov Similarly, SBA-15 has been used as a support for Co-Ru catalysts in Fischer-Tropsch synthesis, where the addition of ruthenium was found to lower the reduction temperature of the cobalt oxides. portalabpg.org.br

Another approach involves the use of porous nitrogen-doped graphene, which can encapsulate cobalt-ruthenium nanoalloys. acs.org This material, synthesized via the pyrolysis of small organic metal molecules, provides a protective carbon layer and a high surface area, contributing to the catalyst's high efficiency and stability. acs.org

Support MaterialImmobilization MethodPrecursorsKey FindingsReference
Graphene Nanosheets (GNS)Incipient Wetness ImpregnationCobalt nitrate, Ruthenium (III) nitrosyl nitrateEnhanced metal dispersion, smaller particle size, and higher catalytic activity in Fischer-Tropsch synthesis compared to γ-Al2O3 and CNTs. bohrium.com bohrium.com
Hydrophobic Fumed SilicaNon-covalent AdsorptionC18-alkyl-derivatized Ru-photosensitizer and Co-water reducing catalystStable heterogeneous system for photocatalytic hydrogen production with no catalyst leaching observed. nih.gov nih.gov
SBA-15ImpregnationCobalt nitrate, Ruthenium-nitrosyl solutionRuthenium promotion lowered the reduction temperature of cobalt oxides. portalabpg.org.br portalabpg.org.br
Porous N-doped GraphenePyrolysis of metal-organic moleculesNot specifiedEncapsulated Co-Ru nanoalloys showed high efficiency and stability for hydrogen evolution and ammonia borane (B79455) hydrolysis. acs.org acs.org
Design of Photosensitizer and Water Reducing Catalyst Components

The photocatalytic production of hydrogen from water is a key area of research in artificial photosynthesis. diva-portal.org These systems typically consist of a photosensitizer (PS), which absorbs light, a water-reducing catalyst (WRC) that facilitates H2 evolution, and a sacrificial electron donor (SED). nih.govnsf.gov Ruthenium complexes, particularly those based on tris(bipyridine)ruthenium(II) ([Ru(bpy)3]2+) and its derivatives, are widely used as photosensitizers due to their favorable photophysical and electrochemical properties. nih.govnih.gov Cobalt complexes, including polypyridyls, cobaloximes, and porphyrins, are often employed as efficient and cost-effective water-reducing catalysts. nih.govnsf.govacs.org

In a typical homogeneous system, the excited state of the ruthenium photosensitizer ([Ru(bpy)3]2+*) is reductively quenched by a sacrificial electron donor like ascorbate (B8700270). nih.govnsf.gov The resulting reduced photosensitizer then transfers an electron to the cobalt catalyst, which, after accumulating sufficient reducing equivalents, reduces protons to molecular hydrogen. nih.govacs.org

For the development of heterogeneous systems, these molecular components can be co-immobilized on a solid support. nih.gov One study reported the derivatization of a ruthenium-based photosensitizer and a cobalt polypyridyl-based water-reducing catalyst with C18-alkyl chains, allowing for their adsorption onto hydrophobic fumed silica. nih.gov This loaded support, when suspended in water with surfactants, demonstrated truly heterogeneous photocatalytic H2 production. nih.gov

The efficiency of these systems is highly dependent on the interplay between the components. For example, the use of a cobalt metallopeptide, CoGGH, as a catalyst with [Ru(bpy)3]2+ as the photosensitizer and ascorbate as the donor, achieved a turnover number of up to 2200 with respect to the cobalt catalyst. nsf.gov The longevity of the system was found to be limited by the degradation of the photosensitizer rather than the catalyst. nsf.gov

X-ray transient absorption spectroscopy has been used to probe the mechanism of a photocatalytic system composed of a macrocyclic cobalt complex, a [Ru(bpy)3]2+ photosensitizer, and an ascorbate donor. acs.org The study revealed the in-situ formation of a Co(II) intermediate, followed by a square planar Co(I) species, which was identified as the active state for proton reduction. acs.org The rate-limiting step was determined to be the protonation of this Co(I) species. acs.org

Photosensitizer (PS)Water Reducing Catalyst (WRC)Sacrificial Electron Donor (SED)Key FindingsReference
[Ru(bpy)2(C19-bpy)]2+ (immobilized)[CoBr(C18-appy)]Br (immobilized)AscorbateHeterogeneous H2 production on hydrophobic silica support with no catalyst leaching. nih.gov nih.gov
[Ru(bpy)3]2+CoGGH (Cobalt-Gly-Gly-His)AscorbateHigh turnover number (up to 2200) in a homogeneous system; system longevity limited by PS degradation. nsf.gov nsf.gov
[Ru(bpy)3]2+[LCoIIICl2]+ (macrocyclic ligand)Sodium ascorbate/ascorbic acidMechanistic study identified a Co(I) intermediate as the active species and its protonation as the rate-limiting step. acs.org acs.org
[Ru(bpy)3]2+Cobalt dithiolene complexesAscorbic acidPhotocatalysts with electron-withdrawing groups showed high activity with turnovers up to 9,000. nih.gov nih.gov

Olefin Metathesis and General Organic Synthesis

While ruthenium complexes, such as the Grubbs and Hoveyda-Grubbs catalysts, are the undisputed leaders in the field of olefin metathesis, research has explored the potential of incorporating first-row transition metals like cobalt to create more cost-effective catalysts. mdpi.comuwindsor.ca Computational studies using density functional theory (DFT) have investigated the replacement of ruthenium with cobalt in known Grubbs-type catalysts. mdpi.com These in-silico experiments suggest that while ruthenium-based systems generally perform better, the exploration of cobalt-based counterparts is a crucial step towards developing sustainable catalysts. mdpi.com

In general organic synthesis, cobalt-ruthenium bimetallic catalysts have demonstrated significant utility in various transformations, most notably in Fischer-Tropsch (F-T) synthesis and hydrogenation reactions. The F-T process converts syngas (a mixture of CO and H2) into liquid hydrocarbons. bohrium.com The addition of a small amount of ruthenium as a promoter to cobalt-based catalysts can significantly enhance their performance. researchgate.netgoogle.com Ruthenium facilitates the reduction of cobalt oxides to the active metallic cobalt state at lower temperatures, which is crucial for achieving high catalytic activity. portalabpg.org.brresearchgate.net For example, adding 0.2% to 1 wt.% of ruthenium to a Co-Al catalyst lowered the required reduction temperature from 500 °C to 330–350 °C while maintaining high activity and selectivity towards C5+ hydrocarbons. researchgate.net

Bimetallic Co-Ru nanoalloys have also been developed for other hydrogenation reactions. Ruthenium-cobalt solid-solution alloy nanoparticles have shown enhanced performance in the CO2 hydrogenation to methane. nih.gov The electronic interaction between Ru and Co in the alloy structure was found to lower the energy barrier for CO2 conversion. nih.gov

Furthermore, cobalt-ruthenium catalysts are used in methanol (B129727) homologation, a process that converts methanol into ethanol (B145695) and other higher alcohols. google.com Catalyst systems for this reaction can be formed from a pre-formed cobalt-ruthenium complex or by combining a soluble ruthenium compound with a cobalt carbonyl complex. google.com

Reaction TypeCatalyst SystemKey FindingsReference
Olefin MetathesisM(SIMes)Cl2(=CHPh)PPh3 (M=Co, Ru)DFT calculations show Ru performs better, but Co is a promising, cheaper alternative being explored computationally. mdpi.com mdpi.com
Fischer-Tropsch SynthesisRu-promoted Co-Al catalystRu addition lowered the catalyst reduction temperature and maintained high activity and selectivity for C5+ hydrocarbons. researchgate.net researchgate.net
CO2 HydrogenationRu-Co solid-solution alloy nanoparticlesThe electronic structure modulation between Ru and Co enhanced catalytic activity for methane production. nih.gov nih.gov
Methanol HomologationHRuCo3(CO)12 / Iodine promoterEffective for the conversion of methanol to ethanol and acetaldehyde. google.com google.com
Hydrolysis of Ammonia BoraneCoRu0.25@N-CHighly efficient for hydrogen production with a turnover frequency of 457.8 molH2 min−1 molcat−1. acs.org acs.org

Electrochemical Applications of Cobalt Ruthenium 3/2 Materials

Pseudocapacitor Electrode Materials

Cobalt-ruthenium based materials, particularly in the form of ternary metal sulfides, have emerged as promising candidates for pseudocapacitor electrodes due to their enhanced electrochemical performance. The combination of cobalt and ruthenium offers synergistic effects that improve energy density, rate capability, and cycling stability.

Ternary Metal Sulfides (e.g., Co2RuS6) for Energy Storage

Ternary metal sulfides, such as Co₂RuS₆, are gaining attention as advanced electrode materials for supercapacitors. mdpi.com These materials can be synthesized using a facile hydrothermal method. mdpi.com The resulting nanocrystal morphology provides a large surface area for electrochemical reactions. mdpi.com The incorporation of two different metals enhances the redox chemistry compared to single-metal sulfides, leading to improved electrochemical activity and specific capacitance. mdpi.com In Co₂RuS₆, the near-surface composition consists of Co²⁺/Co³⁺, Ru²⁺, and S²⁻, which is characteristic of the ternary metal sulfide (B99878) phase. mdpi.com

The electrochemical performance of these materials is influenced by the molar ratios of the constituent metals and the synthesis conditions, such as reaction time. mdpi.comresearchgate.net For instance, a Co₂RuS₆ electrode synthesized with a 36-hour reaction time (Co₂RuS₆-36) has demonstrated a specific capacitance of 75 F g⁻¹ at a current density of 1 A g⁻¹. mdpi.comresearchgate.net This material also exhibits good cycling stability, with 81% capacitance retention after 1000 cycles. mdpi.com

Electrochemical Performance of Co₂RuS₆ Electrode Materials
Electrode MaterialCurrent Density (A g⁻¹)Specific Capacitance (F g⁻¹)Energy Density (Wh kg⁻¹)Power Density (W kg⁻¹)
Co₂RuS₆-3617510.5600
264--
356--
5486.73001.5
Co₂RuS₆-241557.6600
253--
345--
5446.12745

Enhanced Redox Chemistry and Ion Diffusion Mechanisms

The superior electrochemical performance of ternary metal sulfides like Co₂RuS₆ is attributed to their enhanced redox chemistry and efficient ion diffusion. mdpi.com The presence of multiple valence states for both cobalt (Co²⁺, Co³⁺) and ruthenium (Ru²⁺) provides richer redox-active sites. mdpi.commdpi.com This facilitates a variety of redox reactions during the charge and discharge cycles, contributing to the pseudocapacitive behavior. mdpi.commdpi.com

The synergistic effect between cobalt and ruthenium promotes ion diffusion on the electrode surface, leading to improved electrochemical activity. mdpi.com Electrochemical impedance spectroscopy (EIS) analysis reveals low charge-transfer resistance for these materials, indicating high electrical conductivity and a fast charge-discharge process. researchgate.net The Warburg impedance behavior observed in Nyquist plots is associated with frequency-dependent ion-diffusion kinetics. mdpi.comresearchgate.net

Advanced Electrode Materials for Supercapacitor Development

Cobalt-ruthenium based materials, including oxides and sulfides, are being actively investigated as advanced electrode materials for high-performance supercapacitors. mdpi.comnih.gov Materials like ruthenium cobalt oxide (RuCo₂O₄) have demonstrated excellent energy storage capabilities. nih.gov

The unique nanostructures of these materials, such as the marigold-like morphology of RuCo₂O₄ composed of ultrathin mesoporous nanoflakes, provide a large number of electrochemically active sites. nih.gov This leads to high specific capacitance and excellent rate proficiency. nih.gov For example, RuCo₂O₄ has shown a specific capacitance of 1469 F g⁻¹ at a current density of 6 A g⁻¹ and maintains 91.3% of its capacitance after 3000 cycles. nih.gov

Electrocatalysis in Ammonia (B1221849) Synthesis from Nitrate (B79036)

Cobalt-ruthenium materials have shown significant promise in the electrocatalytic reduction of nitrate to ammonia, a process with potential for both sustainable ammonia production and wastewater treatment. rsc.orgrsc.org

Role of Ruthenium-Induced Trivalent Cobalt Sites

In Ru-doped cobalt hydroxide (B78521) (Ru-Co(OH)₂) nanoarrays, the presence of ruthenium induces the formation of trivalent cobalt (Co(III)) sites, which are crucial for the high efficiency of ammonia synthesis from nitrate. rsc.orgrsc.org Ex situ X-ray absorption spectroscopy and X-ray diffraction measurements have revealed the dynamic redox behavior between Co(II) and Co(III) sites, which is driven by the electrocatalytic processes. rsc.orgrsc.org These Ru-induced Co(III) sites enhance the adsorption of nitrate ions. rsc.org

Hydrogen Radical Generation and Nitrate Adsorption Processes

The doping of cobalt hydroxide with ruthenium enhances the generation of hydrogen radicals (*H). rsc.orgrsc.orgchinesechemsoc.org This is a key factor in facilitating the conversion of nitrate to ammonia. rsc.orgrsc.org In situ Raman spectroscopy and electron paramagnetic resonance spectroscopy have shown that the increased availability of hydrogen radicals promotes the formation of the intermediate species HNO at the Co(III) sites. rsc.orgrsc.org

Emerging Research Frontiers and Future Directions for Cobalt Ruthenium 3/2 Compounds

Rational Catalyst Design via Colloidal Active Sites

The rational design of catalysts at the nanoscale is paramount for achieving high efficiency and selectivity. For cobalt-ruthenium systems, the use of colloidal synthesis methods offers precise control over the size, shape, and composition of active sites, leading to enhanced catalytic performance.

Researchers have successfully synthesized cobalt-ruthenium (Co-Ru) nanoalloys parceled in porous nitrogen-doped graphene (CoRuₓ@N-C) through the pyrolysis of small organic metal molecules. acs.org This method allows for the creation of highly dispersed nanoparticles with a large surface area, which is crucial for maximizing the number of accessible active sites. The nitrogen-doped graphene support not only prevents the agglomeration of the nanoparticles but also introduces beneficial electronic effects that can enhance catalytic activity. The ability to control the ruthenium content is a key aspect of this design, allowing for the fine-tuning of the catalyst's properties. acs.org

Another advanced approach involves the creation of single-atom alloys (SAAs), where isolated ruthenium atoms are dispersed on the surface of cobalt nanoparticles (Ru₁Co-SAA). nih.gov This design strategy is critical for maximizing atom efficiency and creating unique active sites with distinct catalytic properties compared to nanoalloys. The synthesis of these materials can be achieved by co-dissolving metal salt precursors, such as Co(NO₃)₂·6H₂O and RuCl₃·3H₂O, with other reagents to form layered double hydroxide (B78521) (LDH) products, which are then reduced. nih.gov This method ensures the atomic dispersion of ruthenium, preventing the formation of Ru-rich domains that can lead to undesirable side reactions like over-hydrogenation. nih.gov

The development of these catalysts is often guided by a deep, fundamental understanding of the catalytic processes, aiming to deliver practical and useful solutions with societal and industrial impact. ox.ac.uk

Advanced Approaches to Selective Chemical Transformations

Cobalt-ruthenium catalysts are proving to be highly versatile in promoting selective chemical transformations, particularly in the context of CO hydrogenation and other coupling reactions.

In the field of Fischer-Tropsch synthesis (FTS), which converts syngas (a mixture of carbon monoxide and hydrogen) into liquid hydrocarbons, Co-Ru catalysts exhibit significant potential. While cobalt-based catalysts are known for their ability to facilitate C-C bond coupling, the addition of ruthenium can enhance catalyst reducibility and the number of active sites. researchgate.net The Ru₁Co-SAA catalyst, for instance, has demonstrated remarkable performance in CO photo-hydrogenation at near-ambient pressures. nih.gov Under UV-Vis light irradiation, it achieved a high CO conversion of 58.6% and an exceptional selectivity of 75.8% towards C₅+ hydrocarbons (liquid fuels), significantly outperforming traditional cobalt or RuCo nanoalloy catalysts. nih.gov This high selectivity is attributed to the unique electronic structure of the single-atom Ru sites on the cobalt surface, which enhances CO chemisorption while having a negligible impact on H₂ adsorption, thereby favoring chain growth over methane (B114726) formation. nih.gov

The performance of these catalysts is highly dependent on the support material. Studies comparing γ-Alumina, carbon nanotubes (CNTs), and graphene nanosheets (GNS) as supports for Co-Ru catalysts found that the GNS-supported catalyst showed the highest activity and selectivity for C₅+ hydrocarbons. bohrium.com The superior performance of the Co-Ru/GNS catalyst is attributed to better metal nanoparticle dispersion, smaller particle size, and a higher number of active sites. bohrium.com

Furthermore, photoredox cobalt dual catalysis has been employed for the regio- and stereoselective cross-coupling of alkynes and disubstituted alkenes, demonstrating the potential to create complex organic molecules with high precision. rsc.org

Catalyst SystemReactionKey FindingsReference
Ru₁Co-SAACO Photo-hydrogenation58.6% CO conversion; 75.8% C₅+ selectivity at 0.5 MPa. Outperforms Co-NP and RuₙCo-NA. nih.gov
Co-Ru/GNSFischer-Tropsch Synthesis72.3% selectivity for C₅+ hydrocarbons at 320 °C. Higher activity than on γ-Al₂O₃ or CNT supports. bohrium.com
Ru-Co ClustersMethyl Acetate (B1210297) HomologationImproved yield of ethyl acetate (up to 33% selectivity) compared to single-metal catalysts. acs.org

Integration with Sustainable Energy Systems

The transition to sustainable energy technologies relies heavily on the development of efficient and cost-effective catalysts for energy conversion and storage. Cobalt-ruthenium compounds are emerging as promising candidates for several key processes in this domain.

In addition to water splitting, these catalysts are also highly effective for the hydrolysis of chemical hydrogen storage materials like ammonia (B1221849) borane (B79455) (NH₃BH₃). The CoRu₀.₂₅@N-C catalyst demonstrates an impressive initial turnover frequency (TOF) of 457.8 molH₂ min⁻¹ molcat⁻¹ for this reaction under ambient conditions. acs.org This dual functionality in both electrochemical hydrogen evolution and chemical dehydrogenation makes these materials highly versatile for a hydrogen-based economy. acs.org

Furthermore, ternary cobalt ruthenium sulfides, synthesized via a hydrothermal method, have been investigated as electrode materials for supercapacitors. mdpi.com These materials exhibit good specific capacitance and cycling stability, highlighting their potential in energy storage devices. mdpi.com The enhanced electrochemical performance is attributed to the rich redox chemistry arising from the combination of the two different metals. mdpi.com

Catalyst SystemApplicationPerformance MetricReference
CoRu₀.₂₅@N-CHydrogen Evolution Reaction (HER)Overpotential of 27 mV @ 10 mA·cm⁻² (1.0 M KOH) acs.org
CoRu₀.₂₅@N-CAmmonia Borane HydrolysisTOF of 457.8 molH₂ min⁻¹ molcat⁻¹ acs.org
Ru-Co(OH)₂Oxygen Evolution Reaction (OER)Overpotential of 189 mV @ 10 mA·cm⁻² researchgate.net
Cobalt Ruthenium Sulfide (B99878)Supercapacitor ElectrodeSpecific Capacitance of 95 F g⁻¹ at 5 mV s⁻¹ mdpi.com

Development of Novel Heterometallic Architectures with Tailored Functionalities

Beyond nanoparticle catalysts, the precise assembly of cobalt and ruthenium atoms into discrete molecular structures opens up possibilities for creating materials with highly tailored properties. The construction of heterometallic supramolecular architectures is a vibrant area of research with potential applications in molecular recognition, sensing, and catalysis.

Using a "complex-as-a-ligand" approach, researchers have been able to construct intricate, cage-like structures. researchgate.netacs.org For example, the self-assembly of a Cₛ-symmetric tetrapyridyl cobalt-metalloligand with diruthenium acceptor units leads to the formation of A₄D₂ metallacages. researchgate.net The geometry and packing of these cages in the solid state can be influenced by the length of the acceptor units, resulting in diverse architectures described as "waterwheel-shaped," "tweezers-shaped," or "butterfly-like". researchgate.net

These heterometallic cages can create confined inner cavities that act as nanoscale reaction vessels, mimicking the function of enzymes. acs.org This can lead to novel functionalities, such as size-selective catalysis, where the cage structure regulates which substrates can enter and react at the active metal sites within. acs.org

Furthermore, heterodinuclear ruthenium(II)-cobalt(III) complexes have been designed where light-induced electron transfer from the ruthenium to the cobalt center can trigger the release of ligands from the cobalt. researchgate.net This photo-activated behavior suggests potential applications in targeted therapies and controlled release systems. The synthesis of sandwich-type d/f heterometallic complexes, such as [(Ln(hfac)₃)₂M(acac)₃] where M can be cobalt or ruthenium, further expands the structural diversity and potential applications of these multimetallic systems in areas like molecular magnetism and luminescence. unipi.it

The rational design of these complex architectures relies on a deep understanding of coordination chemistry and self-assembly principles, paving the way for the next generation of functional molecular materials. nih.gov

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